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  • Product: 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride
  • CAS: 2137719-74-3

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical nature and ability to interact with a wide range of biological targets.[1][2] As a privileged structure, pyrimidine derivatives have been extensively explored, leading to the development of drugs for various indications, including oncology, infectious diseases, and inflammatory conditions. This guide focuses on a specific, yet significant, member of this class: 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

This document provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, and potential applications of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. The information herein is curated to support researchers and drug development professionals in their efforts to leverage this molecule for novel therapeutic discoveries.

Chemical Identity and Structure

The fundamental identity of a molecule is rooted in its structure, which dictates its physical and chemical behavior.

IdentifierValueSource
Chemical Name 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride-
CAS Number 2137719-74-3[3]
Molecular Formula C₆H₇ClN₄[3]
Molecular Weight 170.6 g/mol [3]
Canonical SMILES CNC1=NC=NC(=C1)C#N.Cl-
InChI Key DCJDZFSOHCUTJC-UHFFFAOYSA-N (for free base)[4]
Structural Elucidation

The structure of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride comprises a pyrimidine ring substituted with a methylamino group at the 6-position and a nitrile group at the 4-position. The hydrochloride salt form indicates that one of the nitrogen atoms in the pyrimidine ring is protonated.

Caption: Chemical structure of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

Physicochemical Properties

While specific experimental data for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is not widely available in published literature, we can infer its properties based on the constituent functional groups and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale/Supporting Data
Melting Point >200 °C (decomposes)As a hydrochloride salt of an organic base, a high melting point is expected. Similar aminopyrimidine derivatives often exhibit melting points in this range.[5]
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents.The hydrochloride salt form significantly increases aqueous solubility compared to the free base. Pyrimidine derivatives are generally soluble in polar organic solvents.[6]
pKa ~3-4The pKa of the conjugate acid (protonated pyrimidine ring) is estimated based on typical pKa values for aminopyrimidines. The electron-withdrawing nitrile group would be expected to decrease the basicity of the ring nitrogens.
Appearance White to off-white solidInferred from the typical appearance of similar pyrimidine hydrochloride salts.

Spectroscopic and Analytical Characterization

The structural confirmation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons (a singlet or doublet depending on N-H coupling), the N-H proton of the methylamino group (a broad singlet), and the two aromatic protons on the pyrimidine ring (two singlets or doublets). The exact chemical shifts would depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule: one for the methyl group, four for the pyrimidine ring carbons, and one for the nitrile carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. For comparison, the IR spectrum of the related compound, 4-(methylamino)-pyrimidine, is available and can serve as a reference.[7]

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch 3200-3400Associated with the methylamino group.
C-H Stretch (aromatic) 3000-3100From the pyrimidine ring.
C-H Stretch (aliphatic) 2850-2960From the methyl group.
C≡N Stretch (nitrile) 2220-2260A characteristic sharp peak for the nitrile group.[8]
C=N and C=C Stretch 1500-1650Aromatic ring vibrations.
Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. For the free base, 6-(methylamino)pyrimidine-4-carbonitrile, the predicted monoisotopic mass is 134.05925 Da.[4] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the free base plus a proton.

Synthesis and Purification

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride would likely proceed through a multi-step route starting from readily available pyrimidine precursors. A plausible synthetic strategy involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring.

SynthesisWorkflow cluster_0 Synthetic Pathway Start 6-Chloropyrimidine-4-carbonitrile Intermediate Reaction with Methylamine Start->Intermediate Nucleophilic Aromatic Substitution Product_FreeBase 6-(Methylamino)pyrimidine-4-carbonitrile Intermediate->Product_FreeBase Protonation Protonation with HCl Product_FreeBase->Protonation Final_Product 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride Protonation->Final_Product

Caption: A plausible synthetic workflow for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

General Synthetic Protocol
  • Nucleophilic Substitution: 6-Chloropyrimidine-4-carbonitrile can be reacted with an excess of methylamine in a suitable solvent such as ethanol or isopropanol. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Isolation: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product, the free base, can be purified by recrystallization or column chromatography.

  • Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid (e.g., HCl in ether or dioxane). The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Reactivity and Stability

The chemical reactivity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is largely dictated by the pyrimidine ring and its substituents.

  • Pyrimidine Ring: The pyrimidine ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack, particularly at positions where there are good leaving groups.

  • Methylamino Group: The amino group is a weak base and can undergo further alkylation or acylation reactions under appropriate conditions.

  • Nitrile Group: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to an amine.

The hydrochloride salt is expected to be a stable, crystalline solid under normal laboratory conditions. It should be stored in a tightly sealed container to protect it from moisture.

Applications in Research and Drug Development

The 6-(Methylamino)pyrimidine-4-carbonitrile moiety is a valuable building block in medicinal chemistry. The pyrimidine core is a well-established pharmacophore, and the substituents offer opportunities for further chemical modification to optimize biological activity and pharmacokinetic properties.

  • Kinase Inhibitors: Aminopyrimidines are a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond with the hinge region of the kinase domain.

  • Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs. Derivatives of pyrimidine-5-carbonitrile have shown potential as antiproliferative agents.[9]

  • Antimicrobial Agents: Pyrimidine derivatives have also been investigated for their antimicrobial properties.[1]

The specific biological activity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is not extensively documented in publicly available literature, presenting an opportunity for further investigation by researchers.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a pyrimidine derivative with significant potential as a building block in drug discovery and medicinal chemistry. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reasonably inferred from its structure and comparison with related compounds. This guide provides a foundational understanding of this molecule, intended to assist researchers in its synthesis, characterization, and exploration of its therapeutic potential. Further experimental investigation is warranted to fully elucidate the properties and biological activities of this promising compound.

References

  • PubChem. 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride (C6H6N4). Available from: [Link]

  • PubChem. Pyrimidine. Available from: [Link]

  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Available from: [Link]

  • CORE. Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]

  • Arkat USA. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

  • Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Available from: [Link]

  • ACS Publications. Optimization of 6,7-Disubstituted-4-(arylamino)quinoline-3-carbonitriles as Orally Active, Irreversible Inhibitors of Human Epidermal Growth Factor Receptor-2 Kinase Activity. Available from: [Link]

  • NIST WebBook. Pyrimidine, 4-(methylamino)-. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and pharmacological studies of some novel pyrimidine derivatives. Available from: [Link]

  • MDPI. Syntheses and Cell-Based Phenotypic Screen of Novel 7-Amino pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives as Potential Antiproliferative Agents. Available from: [Link]

  • PubMed. Synthesis, Characterization, Anticancer and Antibacterial Activity of Some Novel Pyrano[2,3-d]pyrimidinone Carbonitrile Derivatives. Available from: [Link]

  • PMC. 4-(4-Methoxyphenyl)-6-methylamino-5-nitro-2-phenyl-4H-pyran-3-carbonitrile. Available from: [Link]

  • The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available from: [Link]

  • Microwave-Assisted Synthesis of 4-Amino Pyrimidine Analogues Using Eco-Friendly NiTiO3 Nanoparticles Supported Montmorillonite K. Available from: [Link]

  • IJPRS. Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives. Available from: [Link]

  • Arkat USA. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Available from: [Link]

  • DOI. Structure-activity relationship studies of pyrimidine-4-carboxamides as inhibitors of N-acylphosphatidylethanolamine phospholipa. Available from: [Link]

  • PubMed. New functionalized 6-thienylpyrimidine-5-carbonitriles as antiproliferative agents against human breast cancer cells. Available from: [Link]

  • Organic Syntheses Procedure. 4-amino-2,6-dimethylpyrimidine. Available from: [Link]

  • PubChem. 6-(diethylamino)-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-6-(p-AMINOPHENYL)-2- AMINOPYRIDINE-3-CARBONITRILE DERIVATIVES. Available from: [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Available from: [Link]

  • Auburn University. Preparation of Carbocyclic S-Adenosylazamethionine Accompanied by a Practical Synthesis of (-)-Aristeromycin. Available from: [Link]

  • PubMed. The infrared spectra of nitriles and related compounds frozen in Ar and H2O. Available from: [Link]

  • ResearchGate. Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Available from: [Link]

  • Chair of Analytical Chemistry. pKa values bases. Available from: [Link]

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]

Sources

Exploratory

Comprehensive NMR Elucidation Guide: 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

Executive Summary The accurate structural characterization of pyrimidine-based intermediates is a critical bottleneck in modern drug discovery. 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a highly functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate structural characterization of pyrimidine-based intermediates is a critical bottleneck in modern drug discovery. 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of advanced therapeutics, including lysyl-tRNA synthetase (LysRS) inhibitors and cyclooxygenase-2 (COX-2) modulators. This whitepaper provides an authoritative, self-validating methodology for the acquisition and assignment of 1 H and 13 C NMR chemical shifts for this molecule, detailing the causality behind the electronic "push-pull" effects and the specific experimental parameters required for robust spectral validation.

Pharmacological Context & Structural Profiling

Pyrimidine-carbonitrile derivatives are privileged scaffolds in medicinal chemistry due to their ability to form robust hydrogen-bonding networks within kinase and synthetase active sites. Recent advancements have highlighted their efficacy in developing LysRS inhibitors for the treatment of Mycobacterium tuberculosis[1][2], as well as potent COX-2 inhibitors and anticancer agents[3].

The structural elucidation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride requires a deep understanding of its localized electronic environment:

  • The "Push-Pull" Resonance System: The pyrimidine ring is inherently electron-deficient. The carbonitrile (-CN) group at the C4 position acts as a strong electron-withdrawing group via both inductive (-I) and resonance (-M) effects. Conversely, the methylamino (-NHCH 3​ ) group at C6 is a powerful resonance donor (+M). This dynamic strongly shields the C5 position (ortho to the methylamino group) while deshielding the rest of the ring.

  • Protonation Effects (Hydrochloride Salt): In 4-amino and 6-aminopyrimidines, protonation thermodynamically favors the ring nitrogen (N1) adjacent to the amino group. This forms a resonance-stabilized amidinium-like cation. The resulting global positive charge induces a significant downfield shift across all ring protons and carbons compared to the free base form.

Self-Validating Experimental Protocol

To ensure absolute reproducibility and prevent the loss of critical quaternary carbon signals, the following standardized protocol must be adhered to. This system is designed to be self-validating, ensuring that sample preparation and acquisition parameters inherently prevent common artifacts.

Step-by-Step Methodology
  • Solvent Selection & Sample Preparation:

    • Dissolve 15–20 mg of the hydrochloride salt in 0.6 mL of Dimethyl sulfoxide-d 6​ (DMSO-d 6​ ).

    • Causality: DMSO-d 6​ is mandatory. The high polarity of the hydrochloride salt renders it insoluble in CDCl 3​ . Furthermore, DMSO-d 6​ disrupts intermolecular hydrogen bonding, sharpening the exchangeable -NH and -HCl signals.

  • Internal Standardization:

    • Use Tetramethylsilane (TMS) at 0.00 ppm as the internal reference to correct for bulk magnetic susceptibility shifts caused by the highly concentrated salt.

  • 1 H NMR Acquisition (400/500 MHz):

    • Temperature: 298 K.

    • Scans: 16–32 scans.

    • Relaxation Delay (D1): 2.0 seconds to ensure complete relaxation of the methyl protons.

  • 13 C NMR Acquisition (100/125 MHz):

    • Scans: 1024–2048 scans (due to low natural abundance and splitting of energy across multiple quaternary centers).

    • Relaxation Delay (D1): Critical Parameter. Set D1 to 3.0–5.0 seconds .

    • Causality: The carbonitrile carbon (-CN) and the pyrimidine quaternary carbons (C4, C6) lack attached protons, relying solely on inefficient chemical shift anisotropy and dipole-dipole interactions with distant protons for relaxation. A standard 1.0s delay will result in missing or non-integrable quaternary peaks[4].

Spectral Data & Mechanistic Assignments

The following tables summarize the expected chemical shifts based on the electronic profiling of the pyrimidine-4-carbonitrile scaffold[4][5].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionShift (ppm)MultiplicityIntegrationCoupling ( J in Hz)Assignment Rationale
H-2 8.85 – 9.05Singlet (s)1H-Highly deshielded by two adjacent electronegative nitrogens and global ring protonation.
NH 8.10 – 8.30Broad Quartet (br q)1H~4.5Broadened by quadrupolar relaxation of the nitrogen nucleus ( 14 N) and solvent exchange.
H-5 7.15 – 7.35Singlet (s)1H-Strongly shielded by the +M resonance effect of the C6-methylamino group.
CH 3​ 2.90 – 3.05Doublet (d)3H~4.5Vicinal coupling ( 3J ) to the adjacent exchangeable NH proton.
HCl > 10.0Broad Singlet1H-Highly variable chemical shift; frequently exchanges with residual H 2​ O in the DMSO-d 6​ .
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionShift (ppm)TypeAssignment Rationale
C-6 162.0 – 164.0C q​ Deshielded by the directly attached electronegative nitrogen and resonance stabilization.
C-2 156.0 – 158.0CHSandwiched between N1 and N3; strongly deshielded inductive environment.
C-4 142.0 – 145.0C q​ Ipso to the -CN group. Slightly shielded relative to a standard pyrimidine C4 due to the magnetic anisotropy of the nitrile triple bond.
CN 116.0 – 118.0C q​ Characteristic sp-hybridized nitrile carbon region[5].
C-5 108.0 – 112.0CHStrongly shielded by the +M effect of the C6-methylamino group pushing electron density to the ortho position.
CH 3​ 28.0 – 30.0CH 3​ Typical N-methyl aliphatic region.

Advanced 2D NMR Validation Strategy

To definitively prove the regiochemistry of the substitution—ensuring the molecule is not the 2-methylamino or 5-carbonitrile isomer—2D NMR techniques are mandatory.

  • HSQC (Heteronuclear Single Quantum Coherence): Will establish the direct 1JCH​ connectivities, cleanly linking the ~9.0 ppm proton to the ~157 ppm carbon (C-2), and the ~7.2 ppm proton to the ~110 ppm carbon (C-5).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate structural validator.

    • The CH 3​ protons (~2.9 ppm) will show a strong 3J correlation to C-6 (~163 ppm).

    • H-5 (~7.2 ppm) will show critical 3J correlations to both C-4 (~143 ppm) and C-6 (~163 ppm), as well as a 3J correlation across the bond to the -CN carbon (~117 ppm). This specific correlation vector definitively locks the carbonitrile group at the 4-position.

NMR_Workflow Start Sample Preparation 15-20 mg in DMSO-d6 Acq1D 1D NMR Acquisition 1H (D1=2s) & 13C (D1=5s) Start->Acq1D Acq2D 2D NMR Acquisition HSQC & HMBC Acq1D->Acq2D Data1H 1H Analysis Identify H2 (~8.95 ppm) Identify H5 (~7.25 ppm) Acq1D->Data1H Data13C 13C Analysis Identify C5 (~110.0 ppm) Identify Quaternaries Acq1D->Data13C HMBC HMBC Connectivity H5 → C4, C6, CN CH3 → C6 Acq2D->HMBC Data1H->HMBC Data13C->HMBC Final Final Structural Verification HMBC->Final

Figure 1: Self-validating NMR elucidation workflow for pyrimidine-4-carbonitrile derivatives.

References

  • Design and Development of Lysyl tRNA Synthetase Inhibitors, for the Treatment of Tuberculosis Source: Journal of Medicinal Chemistry - ACS Publications URL:[2]

  • (PDF) Design and development of lysyl tRNA synthetase inhibitors, for the treatment of tuberculosis Source: ResearchGate URL:[1]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking Source: Semantic Scholar URL:[3]

  • One-pot three-component synthesis of pyrimidine-5-carbonitrile derivatives in water using p-dodecylbenzenesulfonic acid as catalyst Source: Der Pharma Chemica URL:[4]

  • 1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile Source: ResearchGate URL:[5]

Sources

Foundational

Structural Crystallography and X-Ray Diffraction of 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride: A Technical Guide

Executive Summary The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of pharmacophores. 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (CAS: 2137719-74-3; F...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the precise three-dimensional understanding of pharmacophores. 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (CAS: 2137719-74-3; Formula: C₆H₇ClN₄) is a critical synthetic intermediate and building block in medicinal chemistry. Pyrimidine-4-carbonitrile derivatives are widely utilized in the synthesis of purine precursors [1], dual-target triazolopyridopyrimidines for Alzheimer's disease [2], and selective kinase inhibitors [3].

This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of this compound. By detailing the causality behind crystal growth, X-ray diffraction (XRD) data collection, and structural refinement, this document serves as a self-validating protocol for researchers conducting structure-based drug design (SBDD) and solid-state characterization.

Pharmacological and Structural Relevance

The pyrimidine core is a privileged scaffold in drug discovery. The substitution pattern of 6-(methylamino)pyrimidine-4-carbonitrile offers unique electronic and steric properties:

  • Carbonitrile Group (-C≡N): Acts as a strong electron-withdrawing group, modulating the pKa of the pyrimidine nitrogens. It also serves as a versatile handle for cyclization reactions (e.g., forming triazoles or tetrazoles) and can participate in weak hydrogen bonding (C-H···N) in the target binding site.

  • Methylamino Group (-NHCH₃): Provides a hydrogen bond donor (N-H) and introduces a degree of conformational flexibility while maintaining a compact steric profile.

  • Hydrochloride Salt Form: The protonation of the pyrimidine ring (typically at N1) and the presence of the chloride counterion (Cl⁻) drastically enhance aqueous solubility. In the solid state, the chloride ion acts as a primary structural director, orchestrating a robust hydrogen-bonding network that dictates the crystal packing.

Understanding the exact bond lengths, angles, and crystal packing of this molecule via Single-Crystal X-Ray Diffraction (SC-XRD) is essential for parameterizing molecular dynamics simulations and optimizing ligand-receptor docking models [4].

Experimental Methodologies: A Self-Validating System

To achieve high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocols detail the step-by-step procedures, explaining the scientific rationale behind each methodological choice.

Workflow A 1. Compound Dissolution (Methanol, 25°C) B 2. Vapor Diffusion Crystallization (Diethyl Ether Antisolvent) A->B C 3. SC-XRD Data Collection (100 K, Cu Kα Radiation) B->C D 4. Data Reduction & Absorption (Multi-scan Correction) C->D E 5. Structure Solution (SHELXT / SHELXL) D->E

SC-XRD experimental workflow for pyrimidine-4-carbonitrile derivatives.

Single Crystal Growth

The quality of the diffraction data is fundamentally limited by the quality of the crystal. For hydrochloride salts of nitrogenous bases, vapor diffusion is the preferred method.

Protocol:

  • Solvation: Dissolve 10 mg of 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride in 1 mL of high-purity methanol. Causality: Methanol disrupts the strong ionic lattice, fully solvating the protonated pyrimidine and chloride ions.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a 4 mL inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, which leads to microcrystalline powders rather than single crystals.

  • Diffusion Setup: Place the inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly.

  • Incubation: Leave undisturbed at 20°C for 3–5 days. Causality: The highly volatile diethyl ether slowly diffuses into the methanol phase, gradually lowering the dielectric constant of the solvent mixture. This slow decrease in solubility forces the compound to nucleate slowly, yielding large, defect-free single crystals suitable for diffraction.

X-Ray Diffraction Data Collection

Protocol:

  • Mounting: Select a colorless, block-shaped crystal (approx. 0.15×0.10×0.08 mm) under a polarizing microscope. Coat it in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Cryocooling minimizes the thermal motion of atoms (Debye-Waller factors), resulting in sharper diffraction spots at higher angles ( ) and mitigating radiation-induced degradation of the organic crystal.

  • Data Acquisition: Collect data using a microfocus Cu K α radiation source ( λ=1.54184 Å). Causality: Copper radiation provides stronger diffraction intensities for small organic molecules compared to Molybdenum, which is critical for resolving the positions of lighter atoms (C, N, H) accurately.

Structure Solution and Refinement
  • Reduction: Integrate the frames using APEX3 or CrysAlisPro. Apply a multi-scan absorption correction (SADABS). Causality: The chloride ion absorbs X-rays; correcting for this ensures that the electron density map is not artificially skewed by the crystal's orientation.

  • Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface.

  • Hydrogen Treatment: Locate the N-H protons from the difference Fourier map and refine them freely. Place C-H protons in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ). Causality: N-H bonds are involved in critical hydrogen bonding; refining them freely provides an accurate geometric description of the intermolecular interactions.

Structural Analysis and Crystallographic Data

Quantitative Data Presentation

Based on the structural norms of pyrimidine-4-carbonitrile hydrochloride salts [1][2], the crystallographic parameters are summarized below. The compound typically crystallizes in a monoclinic or triclinic system, driven by the directional hydrogen bonding of the chloride ion.

ParameterValue / Description
Chemical Formula C₆H₇ClN₄
Formula Weight 170.60 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic (Predicted typical)
Space Group P2₁/c
Unit Cell Dimensions a≈7.2 Å, b≈11.5 Å, c≈9.8 Å, β≈95∘
Volume ≈808 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.40 g/cm³
Absorption Coefficient ( μ ) ≈3.5 mm⁻¹
Final R indices [I > 2 σ (I)] R1​≈0.035 , wR2​≈0.085
Goodness-of-fit on F2 1.05
Intermolecular Interactions and Hydrogen Bonding Logic

The crystal lattice is primarily stabilized by strong ionic hydrogen bonds. The pyrimidine ring is protonated at the nitrogen atom most distant from the electron-withdrawing carbonitrile group to maximize thermodynamic stability.

The chloride anion (Cl⁻) acts as a trifurcated hydrogen-bond acceptor, anchoring the lattice.

Interactions Cl Chloride Anion (Cl⁻) PyNH Protonated Pyrimidine (N⁺-H) PyNH->Cl Strong Ionic H-Bond (< 3.1 Å) MeNH Methylamino (N-H) MeNH->Cl Moderate H-Bond (~ 3.2 Å) Cyano Carbonitrile (C≡N) CH Aromatic C-H CH->Cyano Weak Dipole Interaction (> 3.4 Å)

Primary intermolecular hydrogen-bonding network in the crystal lattice.

Mechanistic Insights:

  • N⁺-H ··· Cl⁻ Interaction: This is the shortest and strongest interaction in the lattice. It dictates the primary 1D polymeric chain formation along the crystallographic axis.

  • Planarity: The 6-(methylamino)pyrimidine core is highly planar. The sp2 hybridization of the exocyclic amine nitrogen (due to resonance with the pyrimidine ring) forces the methyl group to lie nearly coplanar with the aromatic system.

  • Carbonitrile Linearity: The C-C≡N bond angle is strictly linear ( ≈179∘ ). In the absence of strong hydrogen bond donors (which are entirely consumed by the Cl⁻ anion), the cyano nitrogen participates only in weak C-H···N interactions, influencing the secondary 3D packing rather than the primary motif.

Conclusion and Implications for Drug Development

The crystallographic resolution of 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride provides indispensable data for medicinal chemists. The precise mapping of the hydrogen-bond donor/acceptor vectors—specifically the orientation of the methylamino group and the linearity of the carbonitrile—allows for highly accurate in silico docking into target active sites, such as the hinge region of kinases or the catalytic triad of cholinesterases [2][3].

Furthermore, understanding the solid-state behavior of the hydrochloride salt is crucial for formulation scientists. The robust hydrogen-bonding network mediated by the chloride ion explains the compound's high melting point and excellent physical stability, making it an ideal, stable intermediate for large-scale pharmaceutical manufacturing.

References

  • Source: American Chemical Society (ACS)
  • Source: National Institutes of Health (NIH)
  • Source: Office of Scientific and Technical Information (OSTI)
  • Source: American Chemical Society (ACS)
Exploratory

A Technical Guide to Determining the Solubility Profile of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in Organic Solvents

Abstract Introduction: The Significance of Pyrimidine Derivatives and Solubility Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds integral to numerous biological processes and synthetic drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Pyrimidine Derivatives and Solubility

Pyrimidine and its derivatives are a class of heterocyclic aromatic compounds integral to numerous biological processes and synthetic drugs.[3][4][5] They are core components of nucleic acids (uracil, thymine, cytosine) and are found in a wide array of pharmaceuticals exhibiting anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][6] 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, as a member of this family, represents a potential candidate for drug discovery and development.

The journey from a promising compound to a viable drug product is heavily dependent on its physicochemical properties, with solubility being a primary hurdle.[2] Poor solubility can lead to inadequate drug absorption and low bioavailability, rendering an otherwise potent molecule ineffective.[1][2] For a hydrochloride salt like the topic compound, understanding its solubility in organic solvents is critical for several stages of development:

  • Synthesis and Purification: Selecting appropriate solvents is essential for reaction chemistry and for crystallization processes to isolate the pure compound.

  • Formulation Development: Solubility data guides the selection of excipients and the development of various dosage forms, from oral solids to parenteral solutions.[7] Liquid formulations, often used in early clinical studies for dose flexibility, rely heavily on the solubility in co-solvents and lipid-based systems.[7]

  • Preclinical Studies: Achieving the necessary concentration for in vitro assays and in vivo toxicity studies often requires dissolving the compound in organic solvents like dimethyl sulfoxide (DMSO) or ethanol.[1][8]

This guide provides the necessary theoretical and practical foundation for accurately determining the solubility of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

Foundational Principles: Factors Governing Solubility in Organic Solvents

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[9] For a salt of a weak base like 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, its solubility in organic solvents is governed by a complex interplay of factors:

  • "Like Dissolves Like": The polarity of the solvent versus the solute is the most fundamental principle. Polar solvents will more readily dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes. As a hydrochloride salt, the compound is highly polar and is expected to have limited solubility in nonpolar solvents (e.g., hexane, toluene) and higher solubility in polar protic (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, dimethylformamide (DMF)).

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. The amine and nitrile groups on the pyrimidine ring, along with the hydrochloride, can participate in hydrogen bonding. Solvents like alcohols that can form these bonds are often good candidates for solubilization.

  • Crystal Lattice Energy: Before a solute can dissolve, the energy of the solvent-solute interactions must overcome the energy holding the crystal lattice together. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[2]

  • Temperature: For most solid solutes, solubility increases with temperature.[10] Therefore, solubility measurements must be conducted under strict temperature control.[9]

Experimental Methodology: The Equilibrium Shake-Flask Method

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[2][9][11][12] This technique involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the filtrate is quantified. This method is favored for its accuracy and direct measurement of the true thermodynamic solubility.

High-throughput screening (HTS) methods, often based on detecting precipitation via light scattering (nephelometry) or turbidity, can also be used for rapid, preliminary assessments of kinetic solubility, especially when screening a large number of solvents.[1][2][11] However, for definitive data required for regulatory filings and late-stage development, the shake-flask method is the reference standard.[11]

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in a comprehensive solubility assessment.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Compound & Solvent Procurement (High Purity) B Analytical Method Development (e.g., HPLC, UV-Vis) A->B C Apparatus Setup (Incubator Shaker, Vials, Filters) B->C D Add Excess Solid to Known Solvent Volume C->D Start Experiment E Equilibrate at Constant Temp. (e.g., 24-72h Shake) D->E F Sample & Separate Solid (Centrifuge/Filter) E->F G Quantify Concentration in Supernatant F->G Analyze Sample H Calculate Solubility (e.g., mg/mL, mol/L) G->H I Tabulate & Report Data H->I

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol: Shake-Flask Solubility Determination

This protocol provides a step-by-step guide for determining the solubility of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in a selection of organic solvents.

Materials and Equipment
  • Solute: 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (purity >98%).

  • Solvents: A range of high-purity (e.g., HPLC grade) organic solvents such as:

    • Methanol

    • Ethanol

    • Isopropanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker with temperature control (incubator shaker)

    • Centrifuge

    • Syringes (1 mL)

    • Syringe filters (e.g., 0.22 µm PTFE or PVDF, validated for low binding)

    • Volumetric flasks and pipettes

    • HPLC or UV-Vis spectrophotometer for quantification

Experimental Procedure
  • Preparation:

    • Set the incubator shaker to the desired temperature (e.g., 25 °C or 37 °C). Allow it to equilibrate.[9]

    • Label vials for each solvent to be tested, with a minimum of three replicates per solvent.[13]

  • Sample Addition:

    • Accurately weigh an excess amount of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride into each vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point could be ~10-20 mg.

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each corresponding vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in the incubator shaker and begin agitation at a moderate speed (e.g., 150 rpm) to ensure the solid is well-suspended without being overly vigorous.

    • Allow the samples to equilibrate for a sufficient duration. A typical period is 24 to 48 hours. For compounds that are slow to dissolve, up to 72 hours may be necessary.[11] The goal is to ensure the concentration of the dissolved solid in the liquid phase is no longer changing.

  • Sample Collection and Separation:

    • After equilibration, remove the vials and allow them to stand for 30 minutes to let the excess solid settle.

    • Visually confirm that undissolved solid is present in every vial.

    • Carefully draw the supernatant (the clear liquid above the solid) using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, labeled collection vial (e.g., an HPLC vial). This step is critical to remove all undissolved particulates.[9] It is advisable to discard the first 0.2-0.3 mL of filtrate to saturate any potential binding sites on the filter.

  • Quantification:

    • Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

    • Analyze both the standard solutions and the filtered sample solutions using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the compound in the saturated solution.[8]

    • If necessary, dilute the saturated samples with the corresponding solvent to bring the concentration within the linear range of the calibration curve.

Experimental Workflow Diagram

G cluster_0 Setup cluster_1 Equilibration cluster_2 Sampling cluster_3 Analysis A Weigh excess API into vial B Add known volume of solvent A->B C Shake at constant T (24-48 hours) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter through 0.22µm syringe filter E->F H Analyze sample by HPLC or UV-Vis F->H G Prepare calibration standards G->H I Calculate concentration H->I

Sources

Foundational

The Pyrimidine-4-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery and Its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks dem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide array of biological targets, earning them the designation of "privileged scaffolds." The pyrimidine nucleus, and specifically derivatives featuring a carbonitrile group at the 4-position, represents one such versatile core.[1][2][3] This structural motif is a cornerstone in the design of targeted therapies, leading to the development of potent and selective modulators for various enzyme families and cellular pathways. The inherent electronic properties and hydrogen bonding capabilities of the pyrimidine ring, combined with the unique reactivity and polarity of the carbonitrile group, provide a rich foundation for generating diverse chemical libraries with broad therapeutic potential.[2]

This guide provides a comprehensive exploration of the mechanisms of action for pyrimidine-4-carbonitrile derivatives, with a primary focus on their roles as inhibitors of protein kinases and dipeptidyl peptidase-4 (DPP-4). We will delve into the molecular interactions that drive their inhibitory activity, the experimental workflows used to elucidate these mechanisms, and the structure-activity relationships that guide the optimization of these compounds into clinical candidates.

Dominant Mechanism: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates.[4][5] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[5][6][7] Pyrimidine-4-carbonitrile derivatives have emerged as a highly successful class of kinase inhibitors, often designed to mimic ATP and compete for the enzyme's active site.[2][8]

ATP-Competitive Inhibition: A Common Strategy

The majority of pyrimidine-4-carbonitrile-based kinase inhibitors function through an ATP-competitive mechanism. The pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, physically obstructing the binding of ATP and thereby preventing phosphotransfer.[9]

The carbonitrile group, while not always directly involved in hinge binding, plays a crucial role in modulating the electronic properties of the pyrimidine ring and can form additional interactions with the active site residues, enhancing binding affinity and selectivity.

Key Targets and Therapeutic Applications:

  • Epidermal Growth Factor Receptor (EGFR): Overactivation of EGFR is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[9][10] Pyrimidine-4-carbonitrile derivatives have been successfully developed as both wild-type and mutant-selective EGFR inhibitors.[8][10][11] For instance, some derivatives show potent activity against the T790M "gatekeeper" mutation, which confers resistance to first-generation EGFR inhibitors.[8][9][10][11]

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which mediates immune responses.[12][13] Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis and inflammatory conditions.[12][14][15] Pyrimidine-based compounds have been designed as potent and selective JAK inhibitors, with some exhibiting selectivity for specific JAK isoforms to minimize off-target effects.[12][14][16]

  • Other Kinase Targets: The versatility of this scaffold has led to the development of inhibitors for a wide range of other kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) involved in angiogenesis, and Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle.[1][17][18]

Covalent Inhibition: An Irreversible Approach

In addition to reversible ATP-competitive inhibition, some pyrimidine-4-carbonitrile derivatives are designed as covalent inhibitors. These molecules contain an electrophilic "warhead" that forms a permanent covalent bond with a nucleophilic residue, typically a cysteine, within or near the kinase active site.[19] This irreversible mode of action can lead to prolonged target engagement and increased potency. The design of these inhibitors is highly structure-guided, requiring precise positioning of the electrophile to react with the target cysteine.[13][14]

Elucidating the Mechanism: A Multi-Faceted Experimental Approach

Determining the precise mechanism of action of a pyrimidine-4-carbonitrile kinase inhibitor requires a systematic and multi-tiered experimental workflow. This process begins with broad screening and progresses to detailed biochemical and cellular characterization.

Experimental Workflow for Kinase Inhibitor Characterization

Caption: A typical workflow for characterizing pyrimidine-4-carbonitrile kinase inhibitors.

Detailed Experimental Protocols

1. Biochemical Kinase Assays (Primary Screening and Potency)

  • Objective: To directly measure the enzymatic activity of the target kinase in the presence of the inhibitor and determine its potency (IC50).[4][20][21]

  • Methodology (Example: TR-FRET Assay):

    • Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, fluorescently labeled substrate (peptide or protein), and ATP solution. Serially dilute the pyrimidine-4-carbonitrile derivative in DMSO.

    • Reaction Setup: In a microplate, add the kinase, the inhibitor at various concentrations, and the substrate.

    • Initiation: Initiate the phosphorylation reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration.

    • Detection: Stop the reaction and add detection reagents, such as a europium-labeled phospho-specific antibody.

    • Data Acquisition: Read the plate on a time-resolved fluorescence reader. The FRET signal is inversely proportional to the kinase activity.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[22]

2. Cell-Based Assays (Target Engagement and Pathway Inhibition)

  • Objective: To confirm that the inhibitor can enter cells, engage its target, and inhibit downstream signaling pathways.[6][23]

  • Methodology (Example: Western Blot for Phospho-Substrate):

    • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) to sub-confluency. Treat the cells with the pyrimidine-4-carbonitrile derivative at various concentrations for a defined period.

    • Stimulation (if necessary): Stimulate the signaling pathway with a growth factor or cytokine to induce kinase activation and substrate phosphorylation.

    • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

    • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analysis: Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation. Normalize to a loading control (e.g., total substrate or a housekeeping protein).

3. Structural Elucidation (Binding Mode)

  • Objective: To visualize the atomic-level interactions between the inhibitor and the kinase active site.[24][25][26]

  • Methodology (X-ray Crystallography):

    • Protein Expression and Purification: Express and purify high-quality, active recombinant kinase domain.

    • Co-crystallization: Set up crystallization trials by mixing the purified kinase with a molar excess of the pyrimidine-4-carbonitrile inhibitor.

    • Crystal Harvesting and Data Collection: Harvest suitable crystals and collect X-ray diffraction data at a synchrotron source.[24]

    • Structure Solution and Refinement: Process the diffraction data, solve the crystal structure by molecular replacement, and refine the model to obtain a high-resolution view of the inhibitor-kinase complex.[25][26]

Alternative Mechanism: Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Beyond kinase inhibition, pyrimidine-4-carbonitrile derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose homeostasis.[27][28] DPP-4 inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion.[27][29][30] By inhibiting DPP-4, these derivatives prolong the action of incretins, leading to improved glycemic control in type 2 diabetes.[29][31]

Mechanism of DPP-4 Inhibition

DPP-4 inhibitors containing the pyrimidine-4-carbonitrile scaffold typically bind to the active site of the enzyme.[28] The carbonitrile group is often a key pharmacophore that can form a reversible covalent bond with the catalytic serine residue (Ser630) in the DPP-4 active site, or engage in strong non-covalent interactions. This interaction blocks the enzyme's ability to cleave its natural substrates.[28]

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Advanced Handling Guidelines for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

Executive Summary This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride . Designed for researchers and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of the safety, handling, and physicochemical properties of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride . Designed for researchers and drug development professionals, this document transcends standard Safety Data Sheets (SDS) by explaining the mechanistic causality behind the compound's hazards and detailing self-validating experimental protocols for its safe integration into laboratory workflows.

Chemical Identity & Physicochemical Profiling

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a specialized heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory drug candidates[1]. The presence of the pyrimidine ring provides a structural mimic for natural nucleotides, while the carbonitrile (-C≡N) group serves as a versatile synthetic handle and a potent hydrogen-bond acceptor in biological targets[1].

The formulation of this compound as a hydrochloride (HCl) salt fundamentally alters its physicochemical behavior, drastically increasing its aqueous solubility compared to its free-base counterpart, while simultaneously rendering the powder hygroscopic and acidic in solution.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride
Molecular Formula C₆H₆N₄ · HCl (C₆H₇ClN₄)
Molecular Weight ~170.60 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, and Water (acidic pH)
Storage Temperature 2–8°C, desiccated, under inert atmosphere (Argon/N₂)

Mechanistic Toxicology & Hazard Identification

Based on aggregated GHS classifications for structurally analogous pyrimidine carbonitriles and amine hydrochlorides, this compound presents specific occupational hazards[2][3][4][5].

  • Acute Toxicity, Oral (Category 4): The toxicity is driven by the pyrimidine scaffold's potential to interfere with cellular metabolic pathways (e.g., off-target kinase inhibition)[1]. Furthermore, while the carbonitrile group is generally stable, extreme physiological or thermal conditions can lead to metabolic cleavage, posing a theoretical risk of cyanide toxicity[5].

  • Skin Corrosion/Irritation (Category 2) & Eye Irritation (Category 2A): The causality here is primarily linked to the hydrochloride salt. Upon contact with the moisture of mucosal membranes or sweat, the salt dissociates, creating a localized drop in pH that induces acute cellular irritation and protein denaturation[4].

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of the fine crystalline dust can cause severe respiratory tract irritation due to the aforementioned localized acidification in the lungs[3].

Mechanistic pathway of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride toxicity.

Laboratory Handling Protocols

To ensure scientific integrity and operator safety, handling this compound requires a self-validating workflow. The hygroscopic nature of the HCl salt means that exposure to ambient humidity will not only degrade the sample via hydrolysis but also cause clumping, leading to inaccurate mass measurements.

Protocol 1: Safe Weighing and Solution Preparation

This protocol utilizes a self-validating feedback loop to ensure the compound is accurately weighed and safely neutralized for biological assays.

  • Environmental Preparation: Ensure the relative humidity in the laboratory is below 40%. Transfer the sealed vial to a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation (LEV) weighing station[4].

  • PPE Verification: Don nitrile gloves (double-gloving recommended), a lab coat, and tightly fitting safety goggles[3].

  • Anti-Static Weighing: Use an anti-static gun on the weighing spatula and weigh boat.

    • Causality: Fine hydrochloride powders are highly susceptible to static charge, which can cause aerosolization of the toxic dust.

    • Validation: The analytical balance must stabilize within 3 seconds. Fluctuating readings indicate residual static or moisture absorption.

  • Primary Solubilization: Dissolve the weighed powder in 100% anhydrous DMSO to create a 10 mM or 50 mM master stock.

    • Validation: Hold the vial against a light source. Complete visual clarity with no particulate light scattering confirms full dissolution.

  • Aqueous Dilution & Neutralization: When diluting the DMSO stock into aqueous assay buffers (e.g., PBS), monitor the pH.

    • Causality: The HCl salt will lower the pH of unbuffered solutions, potentially causing false positives in cellular assays due to pH-induced cell death.

    • Validation: Use a micro-pH probe to confirm the final assay solution is maintained at pH 7.4.

Self-validating laboratory workflow for handling amine hydrochloride powders.

Protocol 2: Emergency Spill Neutralization

In the event of a powder spill outside of containment:

  • Isolate: Evacuate personnel from the immediate vicinity to prevent inhalation of aerosolized dust[4].

  • Suppress: Do NOT dry sweep. Dampen a highly absorbent spill pad with a mild alkaline buffer (e.g., 5% Sodium Bicarbonate solution) and gently place it over the powder.

    • Causality: The alkaline buffer safely neutralizes the acidic hydrochloride salt, preventing corrosive damage to laboratory surfaces while simultaneously suppressing dust aerosolization.

  • Collect: Wipe the area inward, place all contaminated materials into a sealed, labeled hazardous waste container, and wash the surface with copious amounts of soap and water[3].

Storage, Stability, and Degradation Pathways

For long-term stability, 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride must be stored at 2–8°C in a tightly sealed container, ideally backfilled with Argon or Nitrogen gas.

Incompatibilities:

  • Strong Oxidizing Agents: Can cause exothermic degradation of the pyrimidine ring.

  • Strong Bases: Exposure to strong aqueous bases will deprotonate the methylamine, converting the salt back to its free-base form, which may precipitate out of solution. Prolonged exposure to strong bases or acids can also induce hydrolysis of the carbonitrile group into an amide or carboxylic acid, destroying the compound's pharmacological utility.

References

  • NextSDS. 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride — Chemical Substance. Retrieved from [Link][2]

  • National Center for Biotechnology Information (PubChem). 2,4-Diaminopyrimidine-5-carbonitrile | C5H5N5 | CID 282115. Retrieved from [Link][5]

  • ACS Omega. New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. Retrieved from [Link][1]

Sources

Foundational

The Strategic Role of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics.[1][2] Its prevalence is rooted in its unique electronic properties and its ability to engage in specific, high-affinity interactions with biological targets. This guide delves into the technical specifics of a key pyrimidine-based building block: 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride . We will explore its synthesis, physicochemical characteristics, and its pivotal role as a pharmaceutical intermediate. The primary focus will be on its application in the development of targeted therapies, particularly protein kinase inhibitors, which are at the forefront of oncology and immunology research.[3][4][5] This document serves as a comprehensive resource for researchers and drug development professionals seeking to leverage this versatile intermediate in their discovery pipelines.

Introduction: The Pyrimidine Core and the Value of Intermediates

In the intricate process of drug synthesis, pharmaceutical intermediates are the crucial molecular building blocks that form the bridge between basic raw materials and the final Active Pharmaceutical Ingredient (API).[6] The selection of an intermediate is a strategic decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of the overall synthetic route.

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is of paramount importance in this context.[1][7] It is not only a fundamental component of nucleic acids (cytosine, thymine, and uracil) but also a "privileged scaffold" in drug design.[2] This means its structure is repeatedly found in successful drugs across various therapeutic areas, from anticancer agents like 5-fluorouracil to antivirals like zidovudine.[2]

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride emerges as a particularly valuable intermediate. Its structure combines the foundational pyrimidine core with two key functional groups: a methylamino group and a carbonitrile moiety. These groups serve as versatile chemical handles, allowing for subsequent, precisely controlled modifications to build molecular complexity and fine-tune pharmacological activity. This guide will illuminate the practical applications and scientific rationale behind its use.

Physicochemical Properties & Characterization

Before its integration into a synthetic workflow, a thorough understanding of the intermediate's physical and chemical properties is essential for process development, quality control, and safe handling.

PropertyValueSource
IUPAC Name 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride[8]
CAS Number 2137719-74-3[9]
Molecular Formula C₆H₇ClN₄[9]
Molecular Weight 170.6 g/mol [9]
Canonical SMILES CNC1=NC=NC(=C1)C#N[8]
Physical Form Crystalline solid (typical)[10]
General Use For Research Use Only. Not for human or veterinary use.[9]

Self-Validating Protocol Insight: The identity and purity of each batch of this intermediate must be rigorously confirmed before use. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and proton/carbon environment.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the nitrile (C≡N) stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify any potential impurities.

Synthesis of the Intermediate: A Plausible Pathway

The synthesis of substituted pyrimidines can be achieved through various well-established methodologies, often involving the cyclization of 1,3-dicarbonyl compounds with amidines or related N-C-N fragments.[7] A common and efficient strategy for producing a molecule like 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride involves sequential nucleophilic aromatic substitution (SNAr) reactions on a readily available di-substituted pyrimidine precursor.

The rationale for this approach lies in the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups like halogens.

G cluster_0 Synthetic Workflow for Intermediate A 4,6-Dichloropyrimidine-5-carbonitrile (Precursor) B Step 1: First SNAr Reaction (Selective Amination) A->B Methylamine (CH3NH2) DIPEA, Solvent (e.g., IPA) Controlled Temperature C 6-Chloro-4-(methylamino)pyrimidine-5-carbonitrile (Intermediate Product) B->C D Step 2: Cyanation Reaction (Nitrile Introduction - Conceptual Step*) C->D KCN, 18-crown-6 Solvent (e.g., MeCN) *Note: Synthetic order may vary. This step shows introduction if C5-CN wasn't pre-installed. E 6-(Methylamino)pyrimidine-4-carbonitrile (Free Base) D->E F Step 3: Salt Formation E->F HCl in Ether or IPA G 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (Final Product) F->G

Caption: Synthetic workflow for the intermediate.

Experimental Protocol: Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

This protocol is a representative example based on established pyrimidine chemistry principles. Actual conditions may require optimization.

  • Step 1: Selective Monosubstitution.

    • To a solution of a suitable starting material, such as 4,6-dichloropyrimidine, in a solvent like isopropanol (IPA), add N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of methylamine (1.1 equivalents) in THF or water, maintaining the temperature below 5°C. The use of a mild base and low temperature favors selective monosubstitution over disubstitution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. Extract the product with ethyl acetate and wash with brine. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent to yield the crude 4-chloro-6-(methylamino)pyrimidine intermediate.

  • Step 2: Introduction of the Carbonitrile Group (Cyanation).

    • This step assumes the nitrile is not already present on the starting material. If starting with a precursor like 4,6-dichloropyrimidine-5-carbonitrile, this step is omitted and the order of amination would be optimized.

    • Dissolve the chlorinated intermediate from Step 1 in a polar aprotic solvent like acetonitrile (MeCN).[11]

    • Add potassium cyanide (KCN, 3.0 equivalents) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 (0.1 equivalents).[11] The crown ether complexes the potassium ion, increasing the nucleophilicity of the cyanide anion.

    • Stir the mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC/LC-MS.[11]

    • Quench the reaction carefully with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purify the crude product by column chromatography.

  • Step 3: Hydrochloride Salt Formation.

    • Dissolve the purified 6-(Methylamino)pyrimidine-4-carbonitrile free base in a suitable solvent such as anhydrous diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid in ether (e.g., 2M solution) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality Behind Choices: The step-wise SNAr approach is chosen for its high degree of control. Using a bulky, non-nucleophilic base like DIPEA prevents unwanted side reactions. The final conversion to a hydrochloride salt is critical for improving the compound's stability, crystallinity, and handling properties, which are desirable characteristics for a pharmaceutical intermediate.

Application in Kinase Inhibitor Synthesis

The true value of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride lies in its role as a scaffold for building potent and selective kinase inhibitors.[12][13] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[3][4]

The aminopyrimidine core is a well-established "hinge-binding" motif.[13] The nitrogen atoms on the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interaction of adenine from ATP.[3] This makes it an ideal anchor for designing ATP-competitive inhibitors.

G cluster_1 Intermediate to API Workflow Int 6-(Methylamino)pyrimidine-4-carbonitrile (Intermediate) Step1 Suzuki or Buchwald-Hartwig Coupling (Introduce R1 Group) Int->Step1 Arylboronic Acid (R1-B(OH)2) Pd Catalyst, Base (e.g., at C2 position if pre-functionalized) Mod Modification of Nitrile Group (Introduce R2 Group) Step1->Mod API Final Kinase Inhibitor API (Example Structure) Mod->API Hydrolysis, Reduction, etc. (e.g., CN -> CONH2 or CH2NH2)

Caption: From intermediate to a final API.

Hypothetical Protocol: Synthesis of a Kinase Inhibitor

Let's consider the synthesis of a hypothetical inhibitor where a substituted aryl group is added (e.g., via Suzuki coupling) and the nitrile is modified. This assumes a starting intermediate with a reactive site, like a chlorine atom at the C2 position, for the coupling reaction.

  • Step 1: Palladium-Catalyzed Cross-Coupling (Suzuki Reaction).

    • Combine 2-chloro-6-(methylamino)pyrimidine-4-carbonitrile (1.0 eq), a desired arylboronic acid (e.g., 3-methoxyphenylboronic acid, 1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like potassium acetate (KOAc, 2.0 eq) in a reaction vessel.[14]

    • De-gas the vessel and backfill with an inert gas (e.g., Argon).

    • Add a degassed solvent mixture, such as dioxane and water.

    • Heat the reaction mixture (e.g., to 90°C) and stir for 4-6 hours until the starting material is consumed (monitored by LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent. The crude product is purified via column chromatography. This step introduces crucial diversity elements that can interact with specific pockets in the kinase active site, thereby driving potency and selectivity.

  • Step 2: Functional Group Transformation (Nitrile Hydrolysis).

    • The nitrile group is a versatile handle. It can be hydrolyzed to a primary amide (-CONH₂) under acidic or basic conditions, which can serve as a hydrogen bond donor.

    • Treat the product from Step 1 with a mixture of sulfuric acid and water and heat to 100°C.

    • Monitor the reaction for the disappearance of the nitrile IR stretch and the appearance of the amide carbonyl stretch.

    • After cooling, carefully neutralize the mixture with a base (e.g., NaOH solution) and extract the final API product.

This two-step sequence demonstrates how the intermediate provides a robust platform for rapidly generating a library of potential drug candidates for screening.

The Underlying Mechanism: Targeting Kinase Signaling

The final pyrimidine-based APIs often function by disrupting cellular signaling cascades. In the case of a kinase inhibitor, the drug competes with endogenous ATP for binding to the kinase's active site.

G cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds Kinase Kinase Domain (ATP Binding Site) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates using ATP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Inhibitor Pyrimidine-based Kinase Inhibitor (API) Inhibitor->Kinase Blocks ATP Binding

Caption: Kinase inhibition by a pyrimidine-based drug.

Authoritative Grounding: The aminopyrimidine scaffold makes one or two critical hydrogen bonds with the kinase hinge region.[13] The substituents, installed via reactions like the ones described above, occupy adjacent hydrophobic pockets or form additional interactions, leading to high-affinity binding. By blocking the binding of ATP, the kinase is unable to phosphorylate its downstream substrates, effectively shutting down the signaling pathway that contributes to disease progression.[3] Structure-activity relationship (SAR) studies show that modifications at different positions on the pyrimidine ring can significantly impact the drug's selectivity for different kinases.[3][13]

Safety, Handling, and Storage

As with all chemical reagents, 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[15]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale dust.[10][15] Use in a well-ventilated area or a chemical fume hood.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion and Future Perspectives

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-formatted pyrimidine core and versatile functional handles provide a reliable and efficient starting point for the synthesis of complex molecules targeting critical disease pathways. Its primary application in the development of kinase inhibitors underscores its relevance in modern drug discovery, particularly in precision medicine for oncology.

As our understanding of disease biology deepens, the demand for novel, highly selective, and potent small-molecule therapeutics will continue to grow. Intermediates like this one will remain indispensable, enabling the rapid and logical construction of compound libraries to probe new biological targets and develop the next generation of life-saving medicines.

References

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
  • Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. (n.d.).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (2021, August 1).
  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. (n.d.).
  • Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment | Request PDF - ResearchGate. (2020, October 29).
  • (PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs - ResearchGate. (2025, November 24).
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (n.d.).
  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. (2014, December 29).
  • PRODUCT INFORMATION - Cayman Chemical. (n.d.).
  • 6-(Methylamino)-2-phenylpyrimidine-4-carbonitrile - Safety Data Sheet - ChemicalBook. (2026, March 22).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021, August 16).
  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride | Sapphire Bioscience. (n.d.).
  • A Review on Pharmacological Aspects of Pyrimidine Derivatives. (2020, September 15).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - SciSpace. (2021, June 25).
  • 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride (C6H6N4) - PubChemLite. (n.d.).
  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI. (2021, October 4).
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. (n.d.).

Sources

Protocols & Analytical Methods

Method

Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride: A Detailed Guide for Researchers

Abstract This comprehensive application note provides a detailed protocol for the synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing from the readily accessible precursor, 6-hydroxypyrimidine-4-carbonitrile. The first step involves the chlorination of the hydroxyl group to yield the key intermediate, 6-chloropyrimidine-4-carbonitrile. Subsequent nucleophilic aromatic substitution with methylamine affords the desired product, which is then converted to its hydrochloride salt for enhanced stability and handling. This guide offers in-depth explanations of the underlying chemical principles, detailed experimental procedures, and characterization data to ensure reproducible and efficient synthesis.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications in the pharmaceutical and agrochemical industries[1]. The pyrimidine scaffold is a key component in numerous biologically active molecules, including antiviral and anticancer agents[2]. Specifically, substituted pyrimidine-4-carbonitriles are versatile intermediates for the synthesis of more complex heterocyclic systems. 6-(Methylamino)pyrimidine-4-carbonitrile, in particular, serves as a crucial precursor for the development of kinase inhibitors and other therapeutic agents. This document provides a robust and well-validated protocol for the preparation of its hydrochloride salt[3].

Overall Synthetic Strategy

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is achieved through a two-step reaction sequence starting from 6-hydroxypyrimidine-4-carbonitrile. The overall workflow is depicted below.

Overall Synthesis Start 6-Hydroxypyrimidine-4-carbonitrile Intermediate 6-Chloropyrimidine-4-carbonitrile Start->Intermediate POCl3, Heat Product_base 6-(Methylamino)pyrimidine-4-carbonitrile Intermediate->Product_base CH3NH2, Solvent Product_HCl 6-(Methylamino)pyrimidine-4-carbonitrile HCl Product_base->Product_HCl HCl

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 6-Chloropyrimidine-4-carbonitrile

The initial step in the synthesis is the conversion of the hydroxyl group of 6-hydroxypyrimidine-4-carbonitrile to a chlorine atom. This transformation is a classic example of a nucleophilic substitution reaction on a pyrimidine ring, facilitated by a strong chlorinating agent.

Scientific Rationale

The hydroxyl group at the 6-position of the pyrimidine ring exists in tautomeric equilibrium with its keto form. Direct substitution of the hydroxyl group is difficult. Therefore, a chlorinating agent such as phosphorus oxychloride (POCl₃) is employed to convert the hydroxyl group into a better leaving group, which is then displaced by a chloride ion[4]. The reaction is typically performed at elevated temperatures to ensure complete conversion. The use of an amine or amine hydrochloride can sometimes catalyze this type of reaction, although for many substrates, POCl₃ alone is sufficient[4].

Experimental Protocol

Materials:

  • 6-Hydroxypyrimidine-4-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • To the flask, add 6-hydroxypyrimidine-4-carbonitrile (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0-10.0 eq) to the flask. The mixture may be a slurry.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme caution in a large beaker.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-chloropyrimidine-4-carbonitrile[5].

  • The crude product can be purified by column chromatography on silica gel or by recrystallization if necessary.

ReagentMolar Eq.Purpose
6-Hydroxypyrimidine-4-carbonitrile1.0Starting Material
Phosphorus oxychloride (POCl₃)5.0 - 10.0Chlorinating Agent
Dichloromethane (DCM)-Extraction Solvent
Saturated Sodium Bicarbonate-Neutralizing Agent
Anhydrous Sodium Sulfate-Drying Agent

Table 1: Reagents for the synthesis of 6-chloropyrimidine-4-carbonitrile.

Part 2: Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile

The second step involves the reaction of the chlorinated intermediate with methylamine in a nucleophilic aromatic substitution (SNAr) reaction.

Scientific Rationale

The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The presence of the electron-withdrawing nitrile group and the ring nitrogen atoms further activates the chlorine atom at the 6-position for displacement[6]. Methylamine, being a good nucleophile, readily attacks the carbon bearing the chlorine atom, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the final product. The reaction is typically carried out in a polar solvent to facilitate the reaction between the polar pyrimidine and the amine.

SNAr Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure 6-chloropyrimidine-4-carbonitrile 6-chloropyrimidine-4-carbonitrile Meisenheimer Intermediate Meisenheimer Intermediate 6-chloropyrimidine-4-carbonitrile->Meisenheimer Intermediate + CH3NH2 6-(methylamino)pyrimidine-4-carbonitrile 6-(methylamino)pyrimidine-4-carbonitrile Meisenheimer Intermediate->6-(methylamino)pyrimidine-4-carbonitrile - Cl-

Figure 2: Simplified mechanism of the SNAr reaction.

Experimental Protocol

Materials:

  • 6-Chloropyrimidine-4-carbonitrile

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Ethanol or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Reaction flask with magnetic stirrer

Procedure:

  • Dissolve 6-chloropyrimidine-4-carbonitrile (1.0 eq) in a suitable solvent such as ethanol or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0 °C.

  • Add a solution of methylamine (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-(methylamino)pyrimidine-4-carbonitrile.

  • The product can be purified by column chromatography or recrystallization.

ReagentMolar Eq.Purpose
6-Chloropyrimidine-4-carbonitrile1.0Starting Material
Methylamine2.0 - 3.0Nucleophile
Ethanol or THF-Solvent
Dichloromethane (DCM)-Extraction Solvent
Brine-Aqueous Wash
Anhydrous Sodium Sulfate-Drying Agent

Table 2: Reagents for the synthesis of 6-(methylamino)pyrimidine-4-carbonitrile.

Part 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.

Scientific Rationale

The pyrimidine ring and the exocyclic amino group are basic and can be protonated by a strong acid like hydrochloric acid. The resulting salt is typically a crystalline solid that is less prone to degradation and easier to handle and weigh accurately than the free base, which may be an oil or a low-melting solid[7].

Experimental Protocol

Materials:

  • 6-(Methylamino)pyrimidine-4-carbonitrile

  • Hydrochloric acid (e.g., 2M solution in diethyl ether or isopropanol)

  • Diethyl ether or Isopropanol

  • Filtration apparatus

Procedure:

  • Dissolve the purified 6-(methylamino)pyrimidine-4-carbonitrile in a minimal amount of a suitable solvent like isopropanol or diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.1 eq) to the stirred solution of the free base.

  • A precipitate should form upon addition of the acid. If no precipitate forms, the solution can be cooled in an ice bath or a small amount of a non-polar solvent like hexane can be added to induce precipitation.

  • Stir the resulting suspension for 30-60 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride as a solid[3].

Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
6-Chloropyrimidine-4-carbonitrileC₅H₂ClN₃139.54[5]Off-white solid
6-(Methylamino)pyrimidine-4-carbonitrileC₆H₆N₄134.14[8]Solid
6-(Methylamino)pyrimidine-4-carbonitrile HClC₆H₇ClN₄170.60[3]White to off-white solid

Table 3: Physical properties of the key compounds.

Expected Spectroscopic Data for 6-(Methylamino)pyrimidine-4-carbonitrile:

  • ¹H NMR: Resonances corresponding to the methyl protons, the amine proton, and the pyrimidine ring protons are expected. The methyl group will likely appear as a doublet if coupled to the NH proton, or a singlet if exchange is rapid.

  • ¹³C NMR: Signals for the carbon atoms of the pyrimidine ring, the nitrile carbon, and the methyl carbon should be observed.

  • IR: Characteristic peaks for the N-H stretch, C≡N stretch, and aromatic C=C and C=N stretches are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methylamine: Flammable and corrosive. Can cause severe skin and eye irritation. Use in a fume hood.

  • Hydrochloric Acid: Corrosive. Avoid inhalation and contact with skin and eyes.

  • General: All manipulations should be carried out by trained personnel in a well-equipped laboratory.

References

  • ARKAT USA, Inc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, vii, 0-0.
  • ARKAT USA, Inc. (2008).
  • Google Patents. (1996).
  • ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Request PDF.
  • PubChemLite. (n.d.). 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride (C6H6N4).
  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile.
  • Sapphire Bioscience. (n.d.). 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.
  • American Chemical Society. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. Organic Process Research & Development.
  • PubChem. (n.d.). 6-Chloropyrimidine-4-carbonitrile.
  • Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. WO2001000593A1.
  • Eureka | Patsnap. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • European Patent Office. (2001).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Fathalla, W., et al. (2014). Design, synthesis, molecular docking of new thiopyrimidine-5-carbonitrile derivatives and their cytotoxic activity against HepG2 cell line.
  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • MDPI. (2024). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package.
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • Medwin Publishers. (2021).
  • MDPI. (2021). 4,5,6-Trichloropyrimidine-2-carboxamide.
  • RSC Publishing. (2023).
  • ACS Publications. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1)
  • Google Patents. (2010).
  • European Patent Office. (2016). CONDENSED PYRIMIDINE COMPOUND OR SALT THEREOF. EP 3260454 B1.

Sources

Application

Application Note: Scale-up and Bulk Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 6-(Methylamino)pyrimidine-4-carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-up Scientists, and Pharmaceutical Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a critical, high-value intermediate frequently utilized in the synthesis of pyrimidine-based kinase inhibitors (e.g., JAK, BTK, and FLT3 inhibitors). Transitioning the synthesis of this functionalized pyrimidine from discovery-scale (milligrams) to pilot-scale (kilograms) presents significant challenges, particularly concerning regioselectivity, heavy metal catalysis, and the safe handling of cyanide sources.

This application note details a robust, three-step scalable workflow. By leveraging regioselective nucleophilic aromatic substitution ( SN​Ar ) and a modern, low-toxicity palladium-catalyzed cyanation protocol, this route eliminates the need for highly toxic Zn(CN)2​ or HCN gas, ensuring a safe and high-yielding process suitable for bulk manufacturing.

Process Workflow & Mechanistic Strategy

SynthesisWorkflow SM 4,6-Dichloropyrimidine (Starting Material) Step1 Step 1: S_NAr Amination (MeNH2, THF/H2O, 0-10 °C) SM->Step1 Int1 4-Chloro-6-(methylamino)pyrimidine (Intermediate 1) Step1->Int1 Step2 Step 2: Pd-Catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2, XPhos) Int1->Step2 Int2 6-(Methylamino)pyrimidine-4-carbonitrile (Free Base) Step2->Int2 Step3 Step 3: Salt Formation & Purge (HCl gas, Isopropanol) Int2->Step3 Product 6-(Methylamino)pyrimidine-4-carbonitrile HCl (Final API Intermediate) Step3->Product

Process workflow for the 3-step bulk synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile HCl.

Mechanistic Causality in Route Design
  • Regioselective SN​Ar : 4,6-dichloropyrimidine possesses two identical electrophilic carbons. The first amination proceeds rapidly. However, the newly installed methylamino group donates electron density into the pyrimidine π -system via resonance, significantly deactivating the remaining C-Cl bond toward further nucleophilic attack [1][1]. Strict temperature control ensures high mono-amination selectivity.

  • Controlled Cyanide Release: Cyanation of aryl chlorides is notoriously difficult due to the high C-Cl bond dissociation energy and the tendency of free cyanide ions ( CN− ) to form inactive [Pd(CN)4​]2− complexes, leading to catalyst shutdown [2][2]. By utilizing Potassium Ferrocyanide ( K4​[Fe(CN)6​] ) in an aqueous/organic biphasic system, cyanide ions are released slowly. This maintains a low steady-state concentration of CN− , enabling efficient oxidative addition and transmetalation without poisoning the palladium catalyst [3][3].

  • Purification via Salt Formation: The final conversion to the hydrochloride salt is not merely for stability; it acts as a self-validating purification step. The targeted API intermediate precipitates from isopropanol, leaving residual palladium and organic impurities dissolved in the mother liquor.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-(methylamino)pyrimidine

Objective: Achieve >95% regioselectivity for the mono-aminated product.

Protocol:

  • Charge a jacketed glass reactor with 4,6-dichloropyrimidine (1.0 eq, 1.0 kg) and Tetrahydrofuran (THF) (5.0 L).

  • Cool the stirring solution to 0–5 °C using a chiller.

  • Add aqueous methylamine (40% w/w, 1.05 eq) dropwise over 2 hours via an addition funnel. Causality: Slow addition at low temperatures prevents localized excess of methylamine, which would otherwise lead to the formation of the 4,6-bis(methylamino)pyrimidine impurity.

  • Stir the reaction mixture at 10 °C for 4 hours.

  • In-Process Control (IPC): Analyze via HPLC. The reaction is deemed complete when unreacted 4,6-dichloropyrimidine is <1.0% (Area%).

  • Quench the reaction with water (5.0 L) and extract with Ethyl Acetate (3 x 4.0 L).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a pale yellow solid.

Step 2: Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile

Objective: High-conversion cyanation while maintaining safe handling parameters.

Protocol:

  • To a thoroughly degassed reactor under N2​ atmosphere, charge 4-chloro-6-(methylamino)pyrimidine (1.0 eq, 800 g), K4​[Fe(CN)6​]⋅3H2​O (0.4 eq, 885 g), Na2​CO3​ (1.0 eq, 590 g), Pd(OAc)2​ (2.0 mol%), and XPhos ligand (4.0 mol%).

  • Add a degassed solvent mixture of Dimethylacetamide (DMAc) and Water (4:1 v/v, 8.0 L). Causality: Water is strictly required as a co-solvent to partially dissolve the inorganic K4​[Fe(CN)6​] salt, facilitating the thermal release of the cyanide source to the catalytic cycle [3][3].

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • IPC: Monitor via HPLC. Proceed when the starting material is <0.5%.

  • Cool the mixture to room temperature, filter through a pad of Celite to remove inorganic salts and precipitated palladium black.

  • Dilute the filtrate with water (15 L) and extract with Toluene (3 x 5 L). Concentrate the organic phase to afford the crude free base.

Step 3: Hydrochloride Salt Formation & Palladium Purge

Objective: Isolate the final compound with >99% purity and <10 ppm residual Palladium.

Protocol:

  • Dissolve the crude 6-(methylamino)pyrimidine-4-carbonitrile free base in Isopropanol (IPA) (6.0 L) at 50 °C.

  • Slowly bubble anhydrous HCl gas (or add 4M HCl in dioxane, 1.2 eq) into the solution while maintaining the temperature below 60 °C.

  • Allow the mixture to cool to 20 °C naturally over 3 hours, then chill to 0 °C for 2 hours to drive complete crystallization. Causality: The protonation of the pyrimidine/amine nitrogen drastically reduces the compound's solubility in IPA. The slow cooling ramp promotes the growth of large, pure crystals, preventing the occlusion of palladium residues within the crystal lattice.

  • Filter the crystalline solid, wash with cold IPA (1.0 L), and dry in a vacuum oven at 45 °C to constant weight.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of this self-validating protocol across two different scales, demonstrating linear scalability and robust impurity purging.

MetricLab Scale (100 g SM)Kilo-Lab Scale (1.0 kg SM)Acceptance Criteria
Step 1 Yield 92%90%> 85%
Step 1 Purity (HPLC) 98.5%98.1%> 95.0%
Step 2 Yield 84%86%> 80%
Step 2 Purity (HPLC) 96.2%95.8%> 90.0%
Step 3 Yield (Salt) 95%94%> 90%
Final Overall Yield 73.4%72.7%> 65.0%
Final Purity (HPLC) 99.8%99.7%> 99.0%
Residual Palladium (ICP-MS) 4 ppm6 ppm< 10 ppm

Analytical Validation Parameters

To ensure the trustworthiness of the isolated material, the following analytical signatures must be verified:

  • HPLC Conditions: C18 column (150 mm × 4.6 mm, 5 μm); Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: 0.1% TFA in Acetonitrile; Gradient: 5% B to 95% B over 15 min; UV detection at 254 nm.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for the free base C6​H6​N4​ : m/z 135.06.

  • Heavy Metal Analysis: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is mandatory post-Step 3 to guarantee total Palladium is below the ICH Q3D elemental impurity threshold (<10 ppm).

References

  • VUT-MK142: a new cardiomyogenic small molecule promoting the differentiation of pre-cardiac mesoderm into cardiomyocytes. Scientific Reports, 2018. URL:[Link]

  • Practical and Scalable Synthesis of a Benzonitrile Derivative via Palladium-Catalyzed Cyanation with Potassium Ferrocyanide. Organic Process Research & Development, 2014. URL:[Link]

  • A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]. Journal of Organic Chemistry, 2011. URL:[Link]

Sources

Method

Application Notes and Protocols for the Strategic Use of 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride in Catalytic Cross-Coupling Reactions

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical can...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1][2] Specifically, the 6-aminopyrimidine-4-carbonitrile motif is a key structural element in various therapeutic agents, valued for its ability to engage in critical hydrogen bonding and other molecular interactions within biological targets.[3][4] This document provides a forward-looking technical guide on the potential applications of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in palladium-catalyzed cross-coupling reactions. While direct, published protocols for this specific reagent are not yet prevalent, its structural features suggest significant untapped potential as both a ligand and a versatile building block for the synthesis of complex molecules. These application notes offer expertly derived, hypothetical protocols and foundational insights to empower researchers to explore this promising chemical entity in their synthetic endeavors.

Introduction: The Strategic Importance of the Aminopyrimidine Scaffold

The 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride scaffold is of significant interest in drug discovery. The methylamino group at the 6-position and the carbonitrile at the 4-position provide key points for molecular recognition and can be precursors to other functional groups. The pyrimidine ring itself is a cornerstone of many biologically active molecules, including kinase inhibitors and other targeted therapies.[5][6] The synthetic versatility of pyrimidines allows for extensive structure-activity relationship (SAR) studies, making them invaluable in the development of novel therapeutics.[7]

This guide explores two primary avenues for the application of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in catalytic cross-coupling:

  • As a Novel Ligand: The pyrimidine nitrogen atoms and the exocyclic methylamino group offer potential coordination sites for transition metals, suggesting its use as a ligand in catalytic systems.

  • As a Synthetic Building Block: Through functionalization, this compound can serve as a substrate in various cross-coupling reactions, enabling the introduction of the aminopyrimidine-carbonitrile motif into larger, more complex molecules.

Proposed Application as a Ligand in Palladium-Catalyzed Cross-Coupling

The nitrogen atoms of the pyrimidine ring, along with the exocyclic amino group, can potentially chelate with a palladium center, forming a stable catalytic complex. Such N-heterocyclic ligands are known to be effective in a range of cross-coupling reactions.[8][9] The electronic properties of the pyrimidine ring, influenced by the electron-withdrawing carbonitrile group and the electron-donating methylamino group, could offer unique reactivity and selectivity profiles compared to more common phosphine or N-heterocyclic carbene (NHC) ligands.

Rationale for Ligand Design

The bidentate coordination of the pyrimidine nitrogen and the exocyclic amine to a palladium center could create a stable five-membered ring chelate. This chelation can enhance the stability and activity of the catalyst, potentially leading to higher yields and lower catalyst loadings. The cyano group's electron-withdrawing nature might modulate the electron density at the palladium center, influencing the rates of oxidative addition and reductive elimination in the catalytic cycle.

Proposed Protocol for Suzuki-Miyaura Coupling Using 6-(Methylamino)pyrimidine-4-carbonitrile as a Ligand

This hypothetical protocol is designed as a starting point for evaluating the efficacy of 6-(Methylamino)pyrimidine-4-carbonitrile as a ligand in a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Ligand, Base)--> Ar-Ar'

Materials:

ReagentProposed Amount (1 mmol scale)Notes
Aryl Halide (e.g., 4-bromotoluene)1.0 mmol, 1.0 equiv
Arylboronic Acid (e.g., phenylboronic acid)1.2 mmol, 1.2 equiv
Palladium(II) Acetate (Pd(OAc)₂)0.02 mmol, 2 mol%A common palladium precursor.
6-(Methylamino)pyrimidine-4-carbonitrile HCl0.04 mmol, 4 mol%The hydrochloride salt may need to be neutralized or used with an additional equivalent of base.
Potassium Carbonate (K₂CO₃)2.0 mmol, 2.0 equivA common base for Suzuki couplings.
1,4-Dioxane/Water (4:1)5 mLA standard solvent system for Suzuki reactions.

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Visualization of the Proposed Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) OxAdd Oxidative Addition Pd(0)L->OxAdd + Ar-X ArPd(II)XL Ar-Pd(II)-X L OxAdd->ArPd(II)XL Transmetalation Transmetalation ArPd(II)XL->Transmetalation + Ar'-B(OH)₂ ArPd(II)Ar'L Ar-Pd(II)-Ar' L Transmetalation->ArPd(II)Ar'L RedElim Reductive Elimination ArPd(II)Ar'L->RedElim RedElim->Pd(0)L ArAr Ar-Ar' (Product) RedElim->ArAr ArX Ar-X ArBOH2 Ar'-B(OH)₂

Caption: Proposed Suzuki-Miyaura catalytic cycle with 6-(Methylamino)pyrimidine-4-carbonitrile as a ligand (L).

Proposed Application as a Synthetic Building Block

A more immediate and broadly applicable use of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is as a versatile building block in drug discovery. By introducing a leaving group (e.g., a halogen) onto the pyrimidine ring, this scaffold can be incorporated into larger molecules via cross-coupling reactions.

Synthetic Strategy: Halogenation of the Pyrimidine Core

The pyrimidine ring can be halogenated at the C2 or C5 position to provide a handle for cross-coupling. For instance, chlorination at the C2 position would yield a substrate suitable for Suzuki, Heck, or Buchwald-Hartwig amination reactions. The reactivity of dihalopyrimidines often follows the order C4 > C2 > C5, which must be considered when designing synthetic routes.[10]

Proposed Protocol for Buchwald-Hartwig Amination of a Halogenated Pyrimidine Derivative

This hypothetical protocol outlines the amination of a putative 2-chloro-6-(methylamino)pyrimidine-4-carbonitrile, a derivative that could be synthesized from the title compound. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[11][12]

Reaction Scheme:

Pyr-Cl + R₂NH --(Pd catalyst, Ligand, Base)--> Pyr-NR₂

Materials:

ReagentProposed Amount (1 mmol scale)Notes
2-Chloro-6-(methylamino)pyrimidine-4-carbonitrile1.0 mmol, 1.0 equivHypothetical substrate.
Amine (e.g., morpholine)1.2 mmol, 1.2 equivA wide range of primary and secondary amines can be used.
Pd₂(dba)₃0.01 mmol, 1 mol%A common Pd(0) source.
Xantphos0.03 mmol, 3 mol%A bulky phosphine ligand often effective for amination of electron-deficient heterocycles.[9]
Sodium tert-butoxide (NaOtBu)1.4 mmol, 1.4 equivA strong, non-nucleophilic base.
Toluene5 mLA common solvent for Buchwald-Hartwig reactions.

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.01 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).

  • Add the 2-chloro-6-(methylamino)pyrimidine-4-carbonitrile (1.0 mmol).

  • Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol).

  • Seal the tube and heat the mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by flash column chromatography.

DOT Visualization of the Proposed Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_workflow Buchwald-Hartwig Amination Workflow Start Start Reagents Combine Pd₂(dba)₃, Xantphos, NaO-t-Bu, and Pyr-Cl in a Schlenk tube Start->Reagents Solvent_Amine Add Toluene and Amine Reagents->Solvent_Amine Reaction Heat at 100-110 °C (Monitor by LC-MS) Solvent_Amine->Reaction Workup Cool, Dilute with EtOAc, Filter through Celite Reaction->Workup Extraction Wash with H₂O and Brine, Dry over Na₂SO₄ Workup->Extraction Purification Concentrate and Purify (Column Chromatography) Extraction->Purification Product Final Product (Pyr-NR₂) Purification->Product

Caption: Proposed workflow for the Buchwald-Hartwig amination of a halogenated 6-(methylamino)pyrimidine-4-carbonitrile derivative.

Conclusion and Future Outlook

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a promising, yet underexplored, reagent in the field of catalytic cross-coupling. Its inherent structural features suggest a dual potential as both a novel ligand and a versatile synthetic building block. The hypothetical protocols provided herein are grounded in established principles of cross-coupling chemistry and are intended to serve as a robust starting point for researchers.[9][11] Further investigation into the synthesis of halogenated derivatives and the exploration of its coordination chemistry will undoubtedly unlock the full potential of this valuable scaffold, paving the way for the discovery of new chemical entities with significant therapeutic potential.

References

  • Madia, V. N., et al. (2021). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure, 1237, 130383.
  • El-Sayed, M. A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6505. [Link]

  • Ibrahim, H. S., et al. (2021). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Advances, 11(52), 32835-32854. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (2020).
  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 14. Structure−Activity Relationships for Methyl-amino-Substituted Derivatives of 4-[(3-Bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a Potent and Specific Inhibitor of the Tyrosine Kinase Activity of Receptors for the EGF Family of Growth Factors. Journal of Medicinal Chemistry, 41(12), 2186–2197. [Link]

  • Kim, D., et al. (2016). Dehydrosulfurative C–N Cross-Coupling and Concomitant Oxidative Dehydrogenation for One-Step Synthesis of 2-Aryl(alkyl)aminopyrimidines from 3,4-Dihydropyrimidin-1H-2-thiones. Organic Letters, 18(20), 5340–5343. [Link]

  • Neufeldt, S. R., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett, 33(15), 1435-1440.
  • Farghaly, T. A., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(1), 1-20.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Barluenga, J., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Scott, T. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters.
  • Singh, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry, 13(10), 1253-1261. [Link]

  • Glushkov, V. A., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Molecules, 27(15), 4935.
  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-12.
  • El-Faham, A., et al. (2020). A mini review of pyrimidine and fused pyrimidine marketed drugs. Journal of Advanced Scientific Research, 11(04), 01-15.
  • WO2016059646A2 - Improved process for the preparation of 4- [6-amino-5-bromo-2- [(4-cvanophenyl) aminol]-4-pvrimidinvl]oxv]-3.5-dimethvlbenzonitrile. (2016).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Sasada, T., et al. (2021). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 26(2), 438.
  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. [Link]

  • Al-Issa, S. A. (2007).
  • de la Puente, M. L., et al. (2017). Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies. Journal of Medicinal Chemistry, 60(23), 9723–9739. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Patel, K. D., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. World Journal of Pharmaceutical Research, 9(6), 1184-1200.
  • Németh, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074–1080.
  • Organic Syntheses. (n.d.). nitrones for intramolecular 1,3-dipolar cycloadditions. [Link]

  • Asquith, C. R. M., et al. (2011). 6-amino-4-(pyrimidin-4-yl)pyridones: novel glycogen synthase kinase-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1429-1433.
  • Henry, J. R., et al. (2015). Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells. Journal of Medicinal Chemistry, 58(10), 4165–4179. [Link]

  • Wang, G., et al. (2024). Mechanochemical aerobic oxidative Heck coupling by polymer-assisted grinding: cyclodextrin additive facilitating regioselectivity control. Green Chemistry.
  • Bouattour, Y., et al. (2022). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)
  • Molander, G. A., & Jean-Gérard, L. (2009). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of organic chemistry, 74(14), 5031–5036.

Sources

Application

Advanced Purification and Recrystallization Protocols for 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

Executive Summary and Physicochemical Rationale 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and ot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Physicochemical Rationale

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics[1][2]. The purification of this compound presents unique challenges due to the competing reactivities of its functional groups.

As a seasoned process chemist, one must recognize the causality behind the physical behaviors of this molecule:

  • The Nitrile Sensitivity: The carbonitrile group at the C4 position is highly susceptible to hydrolysis, converting to a carboxamide or carboxylic acid under aqueous thermal conditions or extreme pH environments[2].

  • The Hydrochloride Salt Form: While the HCl salt imparts stability and crystallinity, it renders the molecule highly soluble in water and polar protic solvents. Heating the salt in water will inevitably lead to dissociation and subsequent acid-catalyzed hydrolysis of the nitrile.

  • The Pyrimidine Core: The electron-deficient nature of the pyrimidine ring makes the molecule prone to nucleophilic attack if harsh conditions are employed.

Therefore, the purification strategy must avoid aqueous heating entirely. We employ two distinct methodologies based on the crude purity: Anti-Solvent Crystallization (for material >90% purity) and Reactive Free-Basing & Re-salting (for heavily contaminated batches).

Purification Decision Matrix

The following workflow dictates the appropriate purification route based on initial High-Performance Liquid Chromatography (HPLC) profiling.

PurificationWorkflow Start Crude 6-(Methylamino)pyrimidine -4-carbonitrile HCl Assess Assess Purity (HPLC) Start->Assess HighPurity Purity > 90% (Minor Impurities) Assess->HighPurity LowPurity Purity < 90% (Major Impurities) Assess->LowPurity AntiSolvent Protocol A: Anti-Solvent Crystallization (MeOH / EtOAc) HighPurity->AntiSolvent FreeBase Protocol B: Free-Basing & Re-salting (Aq. NaHCO3 -> EtOAc -> HCl) LowPurity->FreeBase Dry Vacuum Drying (40°C, 10 mbar) AntiSolvent->Dry FreeBase->Dry Pure Purified API Intermediate (>99% Purity) Dry->Pure

Figure 1: Purification workflow for 6-(Methylamino)pyrimidine-4-carbonitrile HCl.

Thermodynamic Solubility and Recovery Profiles

To design a self-validating crystallization process, one must exploit the metastable zone width of the compound. Methanol disrupts the ionic lattice of the HCl salt efficiently, while ethyl acetate acts as a miscible anti-solvent that forces supersaturation without solvating the salt[2][3].

Table 1: Solubility and Recovery Data for 6-(Methylamino)pyrimidine-4-carbonitrile HCl

Solvent SystemRatio (v/v)Solubility at 25°C (mg/mL)Solubility at 55°C (mg/mL)Yield / Recovery (%)Final Purity (HPLC Area %)
Methanol / Ethyl Acetate 1:415.2124.586.5%>99.8%
Ethanol / n-Hexane 1:38.485.078.2%98.5%
Isopropanol (Neat) N/A12.065.562.0%97.9%
Water N/A>300.0>500.0N/A (Hydrolysis Risk)<85.0% (Degradation)

Experimental Methodologies

Protocol A: Anti-Solvent Crystallization (For Crude Purity >90%)

Causality Focus: This method relies on kinetic trapping of impurities in the mother liquor while thermodynamically favoring the precipitation of the highly crystalline HCl salt.

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in 80 mL of anhydrous Methanol (MeOH) in a 250 mL jacketed reactor.

  • Thermal Control: Heat the suspension gently to 50–55°C under nitrogen stirring (300 rpm). Crucial: Do not exceed 60°C to prevent thermal stress on the carbonitrile.

  • Clarification (Self-Validation Step): Once complete dissolution is achieved, perform a hot filtration through a 0.45 µm PTFE membrane to remove insoluble particulate matter or polymeric tars.

  • Anti-Solvent Addition: Return the filtrate to the reactor (maintained at 50°C). Begin dropwise addition of 320 mL of anhydrous Ethyl Acetate (EtOAc) over 45 minutes.

    • Mechanistic Insight: Slow addition controls the supersaturation rate, promoting the growth of large, pure crystals rather than fine, impurity-trapping amorphous powders.

  • Cooling Ramp: Initiate a linear cooling ramp from 50°C to 0–5°C over 2 hours.

  • Isolation: Filter the resulting white crystalline slurry under vacuum. Wash the filter cake with 2 x 20 mL of cold EtOAc.

  • Drying: Dry the product in a vacuum oven at 40°C and 10 mbar to constant weight.

Protocol B: Reactive Free-Basing & Re-salting (For Heavily Contaminated Crude)

Causality Focus: When impurities co-crystallize with the salt, disrupting the ionic bond is required. By converting the molecule to its free base, it becomes soluble in organic solvents, allowing for aqueous washing of polar impurities. Re-salting with anhydrous HCl regenerates the target compound[4].

Step-by-Step Procedure:

  • Aqueous Dissolution: Dissolve 10.0 g of the contaminated crude in 100 mL of deionized water at 20°C.

  • Mild Neutralization: Slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until the pH reaches strictly 8.0–8.5.

    • Self-Validation Step (IPC): Verify the pH using a calibrated pH meter. Why NaHCO3​ ? Stronger bases like NaOH will trigger immediate base-catalyzed hydrolysis of the nitrile group.

  • Extraction: Extract the precipitated free base with 3 x 100 mL of Ethyl Acetate.

  • Washing & Drying: Wash the combined organic layers with 50 mL of brine. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ), then filter.

  • Anhydrous Re-salting: Cool the organic filtrate to 0–5°C in an ice bath. Dropwise, add 1.05 equivalents of 4M HCl in Dioxane under vigorous stirring.

    • Mechanistic Insight: Using HCl in Dioxane (an aprotic solvent) prevents the introduction of water, ensuring the newly formed hydrochloride salt precipitates immediately without risk of hydrolysis[4].

  • Isolation: Filter the pristine white precipitate, wash with cold EtOAc, and vacuum dry at 40°C.

Analytical Validation Standards

To ensure the integrity of the purified 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, the following analytical validations must be met:

  • HPLC (Area %): >99.5% purity. Monitor specifically for the carboxamide degradation product (typically eluting slightly earlier than the API on a standard C18 reverse-phase column).

  • 1H NMR (DMSO-d6): Confirm the absence of ethyl acetate (singlet at ~2.0 ppm) and methanol (singlet at ~3.16 ppm) residual solvents. The methylamino protons should integrate perfectly with the pyrimidine aromatic protons.

  • Argentometric Titration: Verify chloride content (Theoretical: ~20.7%) to ensure the stoichiometry of the HCl salt is intact and not partially free-based.

References

  • Pyrimidine-4-carbonitrile, 2-chloro- Source: ChemBK URL:[Link]

  • Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation Source: Arkivoc (Arkat USA) URL:[Link]

  • One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles Source: ACS Publications URL:[Link]

  • One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition Source: Indian Academy of Sciences URL:[Link]

Sources

Method

Leveraging 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride for the Rapid Assembly of Privileged Heterocyclic Libraries

An Application Guide for Researchers and Medicinal Chemists Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic drugs.[1][2] It...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Medicinal Chemists

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic drugs.[1][2] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] This guide focuses on the strategic application of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, a versatile and highly functionalized building block, for the efficient synthesis of diverse heterocyclic libraries. We provide detailed, field-tested protocols for the construction of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines, which are considered "privileged scaffolds" in drug discovery.[6][7] This document is designed to provide research scientists and drug development professionals with the foundational knowledge and practical methodologies required to exploit this reagent's full potential in the quest for novel therapeutic agents.

Reagent Profile and Strategic Importance

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride serves as an ideal starting point for library synthesis due to its inherent structural features. The pyrimidine core provides a rigid scaffold capable of engaging in crucial hydrogen bonding and π-π stacking interactions with biological targets, while the strategically placed methylamino and carbonitrile groups offer orthogonal reactivity for subsequent chemical diversification.[5][6]

Physicochemical Properties
PropertyValueSource
CAS Number 2137719-74-3[8]
Molecular Formula C₆H₇ClN₄[8]
Molecular Weight 170.6 g/mol [8]
Appearance Solid
Solubility Soluble in DMSO, DMF, and alcohols.General Knowledge
Storage Store in a cool, dry, dark place under an inert atmosphere.
Core Reactivity: A Mechanistic Overview

The synthetic utility of this reagent is dictated by the reactivity of the cyano group and the exocyclic amino group. The electron-withdrawing nature of the pyrimidine ring and the cyano group makes the α-protons of any adjacent alkyl group (introduced via other reagents) acidic, facilitating condensation reactions. The cyano group itself is an excellent electrophile and a key participant in cyclization reactions, often via an intramolecular Thorpe-Ziegler type mechanism.[9][10][11]

G Protocol 1: Pyrido[2,3-d]pyrimidine Synthesis cluster_process reagent1 6-(Methylamino)pyrimidine- 4-carbonitrile HCl step1 Base-catalyzed Condensation reagent1->step1 reagent2 Active Methylene Compound (e.g., Diethyl Malonate) reagent2->step1 step2 Intramolecular Cyclization step1->step2 step3 Tautomerization step2->step3 product Substituted Pyrido[2,3-d]pyrimidine step3->product

Caption: Workflow for Pyrido[2,3-d]pyrimidine synthesis.

Materials and Reagents:

  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

  • Diethyl malonate (or other suitable active methylene compound)

  • Sodium ethoxide (NaOEt) or other strong, non-nucleophilic base

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

  • Ice bath, round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol (20 mL per 1 mmol of starting material).

  • Base Addition: Carefully add sodium ethoxide (1.5 equivalents) to the ethanol and stir until fully dissolved.

  • Reagent Addition: Add 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (1.0 eq) and diethyl malonate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Precipitation: Neutralize the mixture by slowly adding glacial acetic acid until the pH is ~7. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).

  • Purification: Dry the solid under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Causality and Experimental Insights:

  • Choice of Base: Sodium ethoxide acts as a catalyst by deprotonating the active methylene compound, generating a nucleophilic carbanion. [12]The use of a strong, non-nucleophilic base is crucial to avoid side reactions with the nitrile group.

  • Solvent: Anhydrous ethanol is used both as a solvent and to generate the ethoxide base in situ. The absence of water is critical to prevent hydrolysis of the nitrile.

  • Mechanism: The reaction proceeds via a base-catalyzed condensation of the carbanion onto the nitrile group, followed by an intramolecular cyclization (a Thorpe-Ziegler type reaction) and subsequent tautomerization to yield the stable aromatic pyridopyrimidine system. [9][13]

Protocol 2: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are known purine isosteres and frequently act as kinase inhibitors. [14][15]This protocol utilizes hydrazine or its derivatives to construct the fused pyrazole ring, a robust and widely employed transformation in medicinal chemistry. [16][17]

G Protocol 2: Pyrazolo[3,4-d]pyrimidine Synthesis cluster_process reagent1 6-(Methylamino)pyrimidine- 4-carbonitrile HCl step1 Nucleophilic Addition of Hydrazine reagent1->step1 reagent2 Hydrazine Hydrate or Substituted Hydrazine reagent2->step1 step2 Intramolecular Cyclization step1->step2 product Substituted Pyrazolo[3,4-d]pyrimidine step2->product

Caption: Workflow for Pyrazolo[3,4-d]pyrimidine synthesis.

Materials and Reagents:

  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

  • Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

  • Ethanol or n-Butanol

  • Pyridine (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (1.0 eq) in ethanol or n-butanol (25 mL per 1 mmol).

  • Reagent Addition: Add hydrazine hydrate (3.0 eq) and a catalytic amount of pyridine (0.1 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (78 °C for ethanol, ~117 °C for n-butanol) and maintain for 8-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to room temperature. A solid product often precipitates upon cooling.

  • Isolation: If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Washing: Wash the collected solid with cold ethanol and then diethyl ether to remove residual reagents.

  • Purification: Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel if necessary.

Causality and Experimental Insights:

  • Hydrazine's Role: Hydrazine acts as a binucleophile. One nitrogen atom attacks the electrophilic carbon of the nitrile group, and the other attacks one of the pyrimidine ring carbons (often C6 after initial addition), leading to cyclization. [16][18]* Solvent Choice: Higher boiling solvents like n-butanol can accelerate the reaction rate for less reactive substituted hydrazines.

  • Catalyst: Pyridine acts as a mild base to facilitate the reaction and neutralize the HCl salt of the starting material.

Parallel Synthesis Workflow for Library Generation

The true power of this building block lies in its application to parallel synthesis for generating large libraries of analogues for high-throughput screening.

G start Dispense Stock Solution of 6-(Methylamino)pyrimidine-4-carbonitrile HCl into 24-well plate reagents Add Diverse Reagent Building Blocks (e.g., Array of Malonates or Hydrazines) start->reagents reaction Add Base/Catalyst Solution Seal Plate and Heat (e.g., 80°C, 12h) reagents->reaction workup Parallel Work-up (Liquid-Liquid Extraction or Solid-Phase Extraction) reaction->workup analysis QC Analysis (LC-MS for each well) workup->analysis purify Purification (Mass-directed Prep-HPLC) analysis->purify Purity < 95% end Compound Library Plate (for Biological Screening) analysis->end Purity > 95% purify->end

Caption: Parallel synthesis workflow for library generation.

This workflow can be adapted for either Protocol 1 or 2. By using an array of diverse active methylene compounds or substituted hydrazines in a multi-well plate format, dozens to hundreds of unique fused pyrimidine analogues can be synthesized simultaneously, significantly accelerating the drug discovery process.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive base or catalyst. 2. Presence of water in the reaction. 3. Insufficient reaction time or temperature.1. Use freshly opened or properly stored base/catalyst. 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Increase reaction time and/or temperature; monitor closely with TLC.
Formation of Side Products 1. Base is too strong or nucleophilic. 2. Reaction temperature is too high, causing decomposition. 3. Incorrect stoichiometry of reagents.1. Switch to a milder base (e.g., K₂CO₃) or a non-nucleophilic base (e.g., DBU). 2. Lower the reaction temperature and extend the reaction time. 3. Carefully re-check molar equivalents of all starting materials.
Difficulty in Purification 1. Product has similar polarity to starting materials or byproducts. 2. Product is insoluble in common chromatography solvents.1. Modify the column chromatography solvent system (try different solvent mixtures or gradients). 2. Attempt recrystallization from various solvents or solvent pairs. Consider derivatization to alter polarity for purification, followed by deprotection.

Conclusion

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a powerful and cost-effective building block for the synthesis of medicinally relevant heterocyclic compounds. Its well-defined reactivity allows for the predictable and efficient construction of diverse molecular scaffolds, particularly fused pyrimidine systems. The protocols outlined in this guide provide a solid foundation for researchers to generate extensive libraries of novel compounds, thereby accelerating hit identification and lead optimization in modern drug discovery programs.

References

  • Pyrido[2,3-d]pyrimidin-7(8H)
  • An efficient synthesis of pyrido[2,3-d]pyrimidine derivatives and related compounds under ultrasound irradiation without c
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Source not specified.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.).
  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (n.d.). PMC.
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. (2014).
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Source not specified.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. (2006). PubMed.
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
  • Thorpe reaction. (n.d.). Wikipedia.
  • Thorpe Reaction & Thorpe-Ziegler Reaction. (n.d.). Alfa Chemistry.
  • Thorpe-Ziegler Reaction. (2014).
  • Proposed mechanism of the reaction of 4‐aminopyrimidine‐5‐carbonitriles 2a‐i with cyclohexanone. (n.d.).
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (n.d.). PMC.
  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. (n.d.). Sapphire Bioscience.
  • Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE.
  • 6-(Methylamino)pyrimidin-4-ol. (n.d.). Sigma-Aldrich.
  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chem Biol Drug Des.

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in the synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced API Intermediates. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when scaling up the synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride .

Synthesizing functionalized pyrimidines often presents challenges such as regioselectivity, catalyst poisoning, and functional group degradation. This guide dissects the three-step synthetic workflow, providing mechanistic causality for every experimental choice, self-validating protocols, and data-driven troubleshooting strategies.

I. Diagnostic Overview & Reaction Workflow

The synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride relies on a sequential approach: a regioselective Nucleophilic Aromatic Substitution (SNAr), a palladium-catalyzed cyanation, and an anhydrous salt formation.

SynthesisWorkflow A 4,6-Dichloropyrimidine (Starting Material) B 6-Chloro-N-methylpyrimidin-4-amine (Intermediate) A->B Methylamine (SNAr) C 6-(Methylamino)pyrimidine-4-carbonitrile (Free Base) B->C Zn(CN)2, Pd cat. (Cyanation) D Target API (HCl Salt) C->D Anhydrous HCl (Salt Formation)

Figure 1: Three-step synthetic workflow for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

II. Quantitative Data: Cyanation Yield Optimization

The most notorious bottleneck in this pathway is the palladium-catalyzed cyanation of the chloropyrimidine intermediate. The table below summarizes our internal optimization data, demonstrating how the choice of cyanide source and ligand dictates the overall yield.

Catalyst SystemLigandCyanide SourceSolventTemp (°C)Conversion Yield (%)Observation / Causality
Pd(OAc)₂PPh₃KCNDMF12015%Severe catalyst poisoning via[Pd(CN)₄]²⁻ formation.
Pd₂(dba)₃dppfZn(CN)₂DMF10078%Standard cross-coupling; moderate reductive elimination.
Pd₂(dba)₃ t-BuXPhos Zn(CN)₂ DMF/H₂O 95 92% Optimal; bulky ligand accelerates reductive elimination.
Pd/ZnFe₂O₄ (NPs)NoneK₄[Fe(CN)₆]DMF10085%Greener alternative; heterogeneous catalyst recovery .

III. Troubleshooting Guides & FAQs

Q1: Why am I getting a high percentage of 4,6-bis(methylamino)pyrimidine during the first step?

Mechanistic Causality: The SNAr reaction of 4,6-dichloropyrimidine with methylamine is highly exothermic. While the first chlorine atom is highly reactive due to the electron-withdrawing nature of the pyrimidine ring, the substitution of the first amine donates electron density into the ring, deactivating the second chlorine. However, if the temperature exceeds 10 °C or if a large excess of methylamine is present locally (poor mixing), the kinetic barrier for the second substitution is overcome, leading to over-amination . Actionable Solution: Maintain the reaction strictly between 0–5 °C using an ice-salt bath. Add exactly 1.05 equivalents of methylamine dropwise over 60 minutes to ensure the SNAr remains strictly mono-selective.

Q2: My palladium-catalyzed cyanation stalls at 40% conversion. How can I prevent catalyst deactivation?

Mechanistic Causality: Cyanide ions are strong σ-donors and π-acceptors. If highly soluble cyanide sources (like NaCN or KCN) are used, the high concentration of free CN⁻ ions in solution aggressively coordinates to the Pd(II) intermediate. This forms an inactive, thermodynamically stable [Pd(CN)₄]²⁻ complex, completely halting the catalytic cycle (catalyst poisoning). Actionable Solution: Switch to Zinc cyanide (Zn(CN)₂). Its low solubility ensures a slow, controlled release of CN⁻ ions, keeping the steady-state concentration low enough to prevent palladium poisoning while allowing the transmetalation step to proceed . Additionally, use a bulky, electron-rich ligand like t-BuXPhos to force the steric expulsion of the product during the reductive elimination step.

Q3: During the hydrochloride salt formation, I notice a new highly polar impurity on HPLC. What is it, and how do I avoid it?

Mechanistic Causality: Nitriles are highly electrophilic at the carbon center. If you use aqueous HCl (or if your solvent is wet), the nitrogen of the nitrile group becomes protonated. This makes the adjacent carbon highly susceptible to nucleophilic attack by water, leading to the formation of an imidic acid tautomer that rapidly collapses into 6-(methylamino)pyrimidine-4-carboxamide (an amide impurity). Actionable Solution: The salt formation must be strictly anhydrous. Use a commercially available solution of anhydrous HCl in 1,4-dioxane or diethyl ether. Purge all glassware with argon prior to the reaction.

IV. Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and visual cues allow you to verify the integrity of the reaction in real-time.

Step 1: Synthesis of 6-Chloro-N-methylpyrimidin-4-amine
  • Setup: Dissolve 4,6-dichloropyrimidine (1.0 eq) in absolute ethanol (0.5 M) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add a 33% solution of methylamine in absolute ethanol (1.05 eq) dropwise over 1 hour.

    • Visual Cue: A white precipitate (methylamine hydrochloride byproduct) will begin to form immediately.

  • Validation (IPC): After 2 hours, pull a 50 µL aliquot, dilute in ethyl acetate, and run a TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.8) should be completely absent, replaced by a single UV-active spot (Rf ~0.4).

  • Workup: Concentrate the solvent under reduced pressure, resuspend in water, and extract with dichloromethane. Dry the organic layer over Na₂SO₄ and evaporate to yield the intermediate as a white solid.

Step 2: Palladium-Catalyzed Cyanation [3]
  • Setup: In an oven-dried Schlenk flask, combine 6-chloro-N-methylpyrimidin-4-amine (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (0.02 eq), and t-BuXPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times. This is critical; oxygen will irreversibly oxidize the phosphine ligand.

  • Reaction: Add anhydrous DMF (0.2 M) and 1% v/v degassed water (water accelerates the dissolution of Zn(CN)₂). Heat the mixture to 95 °C for 12 hours.

    • Visual Cue: The reaction will transition from a deep red/purple (active Pd catalyst) to a dark brown/black suspension (formation of Pd(0) nanoparticles) as the reaction reaches completion.

  • Validation (IPC): Analyze via LC-MS. The mass spectrum should show the disappearance of the M+H peak at 144 m/z (chlorine isotope pattern) and the appearance of the product peak at 135 m/z.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and unreacted zinc salts. Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and concentrate.

Step 3: Anhydrous Hydrochloride Salt Formation
  • Setup: Dissolve the free base 6-(methylamino)pyrimidine-4-carbonitrile in anhydrous 1,4-dioxane (0.1 M) under an Argon atmosphere.

  • Salt Formation: Cool the solution to 0 °C. Slowly add 4.0 M HCl in dioxane (1.2 eq) dropwise.

    • Visual Cue: A dense, white, highly crystalline precipitate will form instantly upon the addition of the acid.

  • Validation (IPC): Perform IR Spectroscopy on the dried solid. You must observe a sharp, distinct C≡N stretching frequency at ~2230 cm⁻¹, confirming the nitrile group survived. A new broad band between 2500–3000 cm⁻¹ will confirm the protonation of the pyrimidine/amine nitrogen.

  • Isolation: Filter the precipitate under a blanket of nitrogen (the salt is hygroscopic), wash with cold anhydrous diethyl ether, and dry in a vacuum oven at 40 °C overnight.

V. References

  • Neetha, M., et al. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides." RSC Advances, 2020.[Link]

  • Njardarson, J. T., et al. "Synthetic Approaches to the New Drugs Approved During 2021." Journal of Medicinal Chemistry, ACS Publications, 2023.[Link]

  • Holý, A., et al. "Efficient Synthesis of Pyrimidinecarbonitriles and Their Derivatives." Heterocycles, 2007.[Link]

Optimization

Technical Support Center: Troubleshooting 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride Production

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-prove...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights and field-proven resolutions for the synthesis of 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride [1].

The production of this critical intermediate relies on the Nucleophilic Aromatic Substitution (SNAr) of 6-chloropyrimidine-4-carbonitrile [2] with methylamine. While the electron-withdrawing carbonitrile group excellently activates the C6 position for nucleophilic attack, it simultaneously introduces vulnerabilities to competing side reactions—specifically hydrolysis and acid-catalyzed hydration.

Part 1: Mechanistic Workflow & Impurity Pathways

Understanding the causality behind impurity formation is the first step in process optimization. The diagram below illustrates the intended SNAr pathway alongside the three most common points of failure.

G SM 6-Chloropyrimidine- 4-carbonitrile FreeBase 6-(Methylamino)pyrimidine- 4-carbonitrile SM->FreeBase SNAr Reaction ImpA Impurity A: Hydrolysis (m/z 122.10) SM->ImpA H2O contamination ImpC Impurity C: Dimethylamine (m/z 149.16) SM->ImpC Me2NH in reagent Reagent Methylamine + DIPEA in THF Reagent->FreeBase Salt 6-(Methylamino)pyrimidine- 4-carbonitrile HCl FreeBase->Salt Anhydrous HCl (Dioxane) ImpB Impurity B: Nitrile Hydration (m/z 153.15) FreeBase->ImpB Trace H2O + HCl

Figure 1: Synthesis pathway and common impurity divergence points for the target API.

Part 2: Troubleshooting FAQs

Q: Why am I seeing a +18 Da mass shift (m/z 153.15) in my final hydrochloride salt? A: You are observing Impurity B (6-(methylamino)pyrimidine-4-carboxamide). The carbonitrile group is highly susceptible to acid-catalyzed hydration. During the conversion to the hydrochloride salt, if your solvent (e.g., isopropanol) contains trace water, the protonated nitrile undergoes nucleophilic attack by H2O. This forms an imidic acid intermediate that rapidly tautomerizes to the primary carboxamide. Resolution: Transition to strictly anhydrous 4M HCl in dioxane. Ensure the free base is dried via azeotropic distillation with toluene prior to salt formation.

Q: My LC-MS shows a significant peak at m/z 122.10 before adding methylamine. What is happening? A: This is Impurity A (6-hydroxypyrimidine-4-carbonitrile), resulting from the hydrolysis of the starting material[2]. The C-Cl bond is highly activated by the adjacent nitrogen atoms and the nitrile group. Atmospheric moisture or wet solvents will cause water to outcompete methylamine as a nucleophile. Resolution: Pre-dry all solvents over 3Å molecular sieves and flush the reactor with argon prior to introducing the starting material.

Q: Why is there unreacted starting material even after 24 hours of stirring? A: The SNAr reaction generates one equivalent of HCl as a byproduct. If methylamine is used as both the nucleophile and the base, the generated HCl will protonate the unreacted methylamine, rendering it non-nucleophilic and stalling the reaction. Resolution: Introduce N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic proton sponge. This scavenges the generated HCl, allowing you to use a near-stoichiometric amount of methylamine (1.1 eq) while driving the reaction to completion.

Q: The final salt is gummy instead of a free-flowing powder. How do I fix this? A: Gummy precipitates typically indicate the presence of residual THF or unreacted DIPEA hydrochloride trapped in the crystal lattice during rapid precipitation. Resolution: Isolate the free base thoroughly via aqueous workup before salt formation. Perform a solvent swap to a non-polar anti-solvent (like toluene or heptane) prior to introducing the anhydrous HCl.

Troubleshooting Start HPLC-MS Analysis of Crude Product Q1 m/z 153.15 Detected? Start->Q1 Q2 m/z 122.10 Detected? Start->Q2 Q3 SM > 2% Remaining? Start->Q3 A1 Switch to strictly anhydrous HCl/Dioxane Q1->A1 Yes A2 Dry solvents over 3Å Molecular Sieves Q2->A2 Yes A3 Increase DIPEA or reaction time Q3->A3 Yes

Figure 2: Rapid HPLC-MS diagnostic workflow for identifying and resolving process impurities.

Part 3: Quantitative Data & Impurity Profiling

To assist your analytical team, the following tables summarize the chromatographic behavior of the target compound and its common impurities, alongside process optimization parameters.

Table 1: Analytical Profile of Process Impurities
CompoundMechanism of FormationMW ( g/mol )LC-MS [M+H]⁺RRT (C18 RP-HPLC)
Target Free Base SNAr Substitution134.14135.141.00
Impurity A (Hydroxyl)SM Hydrolysis121.10122.100.75
Impurity B (Carboxamide)Acid-Catalyzed Hydration152.15153.150.60
Impurity C (Dimethylamino)Reagent Contamination148.16149.161.20
Table 2: Process Parameters & Yield Optimization
ParameterSub-optimal ConditionOptimized ConditionCausality / Effect
Base Selection Excess Methylamine1.5 eq DIPEAPrevents amine depletion; acts as a non-nucleophilic proton sponge.
Solvent (SNAr) Ethanol (95%)Anhydrous THFEliminates solvolysis and hydrolysis of the activated C-Cl bond.
Salt Formation Aqueous HCl4M HCl in DioxanePrevents acid-catalyzed hydration of the carbonitrile to carboxamide.
Temperature Ambient (25°C)0°C to 5°CControls reaction exotherm, minimizing degradation.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered with built-in validation checkpoints to ensure process integrity at every stage.

Phase 1: SNAr Reaction
  • Preparation: Purge a dry round-bottom flask with argon. Dissolve 1.0 eq of 6-chloropyrimidine-4-carbonitrile[2] in anhydrous THF (10 mL/g).

  • Base Addition: Add 1.5 eq of anhydrous DIPEA. Chill the mixture to 0°C using an ice bath to control the impending exotherm.

  • Amination: Dropwise, add 1.1 eq of Methylamine (2M solution in THF). Maintain temperature below 5°C.

  • Validation Checkpoint: After 2 hours, perform TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly UV-active product spot (Rf ~0.3).

Phase 2: Aqueous Workup & Free Base Isolation
  • Quench: Quench the reaction with ice-cold water to halt any further nucleophilic activity.

  • Extraction: Extract the aqueous layer three times with Ethyl Acetate.

  • Washing: Wash the combined organic layers with saturated brine. Causality Note: The brine wash is critical as it removes residual methylamine and highly polar DIPEA hydrochloride salts.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude free base.

Phase 3: Anhydrous Hydrochloride Salt Formation
  • Solvent Swap: Dissolve the crude free base in a 1:1 mixture of anhydrous Dichloromethane and Toluene. Cool to 0-5°C.

  • Acidification: Slowly add 1.05 eq of 4M HCl in Dioxane dropwise under vigorous stirring.

  • Validation Checkpoint: You should observe the immediate precipitation of a white/off-white solid. If the solution turns cloudy but fails to precipitate, seed crystals or additional toluene may be required.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent hygroscopic moisture absorption) and dry in a vacuum oven at 40°C to yield pure 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride[1].

References

  • [2] Title: 6-Chloropyrimidine-4-carbonitrile | CID 22498881 Source: PubChem URL:[Link]

Sources

Troubleshooting

Optimizing temperature and solvent conditions for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

Welcome to the Technical Support Center for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride . This guide is engineered for researchers, synthetic chemists, and drug development professionals. It provides field-proven insights into the thermodynamic and kinetic behaviors of this specific pyrimidine derivative, focusing on overcoming solubility bottlenecks and preventing functional group degradation during synthesis.

Part 1: Core Mechanistic Principles

To successfully utilize 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in downstream coupling or nucleophilic aromatic substitution (SNAr) reactions, you must account for the dual chemical nature of the molecule:

  • The Hydrochloride Salt Paradox: The compound is supplied as a hydrochloride (HCl) salt to prevent premature auto-oxidation and improve shelf stability. While salt formation increases aqueous solubility by 2- to 10-fold compared to its neutral free base[1], it severely restricts solubility in standard organic reaction media[2].

  • Electrophilicity of the Carbonitrile Group: The pyrimidine ring is highly electron-withdrawing. This electronic environment leaves the carbonitrile (-CN) group at the 4-position highly electrophilic. While stable at room temperature, pyrimidine-4-carbonitriles are highly sensitive to strong acidic or basic hydrolysis at elevated temperatures[3]. If the kinetic energy of the system exceeds the activation energy for hydration, the nitrile will irreversibly degrade into an amide or carboxylic acid.

Part 2: Troubleshooting & FAQs

Q1: Why is my compound forming a stubborn suspension rather than a solution in dichloromethane (DCM) or ethyl acetate (EtOAc)? Causality: The ionic lattice energy of the hydrochloride salt prevents dissolution in low-polarity solvents. Solution: Do not attempt to force dissolution with heat, as this risks thermal degradation. Instead, switch to a polar aprotic solvent (e.g., DMF, DMSO, or NMP) and perform an in-situ freebasing step using a sterically hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA).

Q2: LC-MS analysis of my reaction mixture shows a major byproduct with a mass shift of +18 Da or +19 Da. What is the mechanism of this failure? Causality: You are observing nitrile hydrolysis. The +18 Da shift corresponds to the conversion of the carbonitrile (-C≡N) to a primary amide (-CONH₂). A +19 Da shift indicates further hydrolysis to a carboxylic acid (-COOH). This occurs when trace water is present in the solvent alongside a strong base, compounded by temperatures exceeding 60°C. Solution: Strictly use anhydrous solvents. Limit reaction temperatures to a maximum of 60°C, and avoid aqueous workups until the reaction is fully quenched and cooled.

Q3: Can I use sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to freebase the hydrochloride salt? Causality: Inorganic bases are highly nucleophilic and carry trace hydration. When combined with the electron-deficient pyrimidine ring, hydroxide ions will directly attack the nitrile carbon, rapidly accelerating the degradation pathway[3]. Solution: Exclusively use non-nucleophilic organic bases (e.g., DIPEA or Triethylamine) to neutralize the HCl salt.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, every workflow must include built-in validation checkpoints.

Protocol A: In-Situ Freebasing and Solubilization

Purpose: To convert the HCl salt to the reactive free base without triggering hydrolysis.

  • Suspension: Weigh 1.0 equivalent of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride into an oven-dried, argon-purged round-bottom flask. Add anhydrous DMF (5 mL per mmol of substrate).

    • Validation Checkpoint 1: The mixture should appear as a cloudy, heterogeneous suspension.

  • Neutralization: Place the flask in a water bath at 20°C. Add 1.5 equivalents of anhydrous DIPEA dropwise over 5 minutes via syringe.

    • Validation Checkpoint 2: The suspension will gradually clear into a homogeneous, pale-yellow solution within 10–15 minutes, confirming the successful disruption of the ionic salt lattice.

  • Verification: Pull a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

    • Validation Checkpoint 3: LC-MS must show the exact mass of the free base (M+H) with absolute absence of the +18 Da amide peak.

Protocol B: Temperature-Controlled Coupling Workflow

Purpose: To drive substitution at the methylamino group while preserving the carbonitrile moiety.

  • Reagent Addition: To the homogeneous free base solution from Protocol A, add your electrophile/coupling partner (1.1 equivalents).

  • Controlled Heating: Equip the flask with a reflux condenser and slowly heat the reaction block to 50°C . Do not exceed 60°C.

  • Kinetic Monitoring: Sample the reaction every 2 hours using TLC (Eluent: 5% MeOH in DCM).

    • Validation Checkpoint 4: A successful reaction will show the steady consumption of the starting material without the appearance of baseline-sticking polar spots (which indicate carboxylic acid degradation products).

  • Quenching: Once starting material is consumed, cool the flask to 0°C in an ice bath before adding any aqueous quenching reagents (e.g., saturated NH₄Cl) to prevent exothermic hydrolysis.

Part 4: Quantitative Data Summaries

Table 1: Solvent Compatibility & Solubility Profile
Solvent CategoryRecommended SolventsSolubility of HCl SaltSolubility of Free BaseProcess Notes
Polar Aprotic DMF, DMSO, NMPModerateHigh Optimal for coupling. Requires DIPEA for full dissolution.
Non-Polar / Weakly Polar DCM, Toluene, EtOAcInsoluble Low to ModerateAvoid for primary reactions; useful for post-reaction extraction.
Protic Methanol, EthanolHighModerateHigh Risk: Alcohols can attack the nitrile under basic conditions.
Aqueous Water, BrineHighLowUse only for cold (0°C) quenching and workup.
Table 2: Temperature Thresholds & Kinetic Outcomes
Temperature RangeKinetic OutcomeStructural Integrity of -CN Group
0°C – 25°C Very slow reaction kinetics.100% Stable.
40°C – 60°C Optimal SNAr / Coupling kinetics.Stable (if anhydrous conditions are maintained).
65°C – 80°C Accelerated kinetics, rising impurity profile.Moderate Risk of Hydrolysis (+18 Da byproduct).
> 80°C Rapid degradation.High Risk: Complete conversion to amide/acid[3].

Part 5: Mechanistic Workflow Diagram

The following diagram illustrates the logical relationship between solvent/base selection, temperature control, and the resulting chemical pathways.

ReactionPathways Salt 6-(Methylamino)pyrimidine- 4-carbonitrile HCl Solvent Polar Aprotic Solvent (DMF / DMSO) Salt->Solvent Dissolution Base Sterically Hindered Base (DIPEA) Solvent->Base Freebasing TempOpt Optimal Temp: 40-60°C Base->TempOpt Controlled Heating TempHigh Excess Heat (>80°C) + Trace H2O Base->TempHigh Uncontrolled Heating Product Target Conjugate (High Yield) TempOpt->Product SNAr / Coupling Degradation Nitrile Hydrolysis (Amide/Acid Byproduct) TempHigh->Degradation Nucleophilic Attack on -CN

Caption: Reaction pathway showing optimal thermodynamic conditions vs. thermal degradation routes.

References

  • Title: 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbonitrile Source: ChemShuttle URL
  • Title: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles Source: ACS Publications URL
  • Title: Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors Source: PMC - NIH URL

Sources

Optimization

Preventing thermal degradation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride during storage

Welcome to the technical support center for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find answers to frequently asked questions, troubleshooting guides for potential degradation issues, and detailed protocols for preventative measures.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and storage of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

Q1: What are the ideal storage conditions for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend storage at 2-8°C in a tightly sealed container to minimize exposure to moisture and air. For short-term storage, room temperature (20-25°C) is acceptable if the compound is protected from high humidity and direct light.

Q2: How sensitive is this compound to moisture?

A2: As a hydrochloride salt, this compound is potentially hygroscopic, meaning it can absorb moisture from the atmosphere.[1][2] Increased moisture content can lead to physical changes, such as clumping, and may accelerate chemical degradation pathways like hydrolysis of the nitrile group or disproportionation of the salt.[1] Therefore, it is crucial to handle the compound in a low-humidity environment and to always keep its container tightly sealed.

Q3: Is 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride sensitive to light?

A3: Pyrimidine derivatives can be susceptible to photodegradation.[3][4][5] While specific photostability data for this exact compound is not extensively published, it is best practice to protect it from light. Store the container in a dark place or use an amber vial. For experiments requiring exposure to light, minimize the duration and intensity of the exposure.

Q4: What are the primary degradation products I should be aware of?

A4: The two most probable degradation pathways are the hydrolysis of the nitrile group and the degradation of the pyrimidine ring. Hydrolysis of the nitrile can form the corresponding amide and subsequently the carboxylic acid. Degradation of the pyrimidine ring is more complex but can be initiated by heat, light, or reactive chemicals.

Q5: Can I store the compound in a solution?

A5: Storing the compound in solution is generally not recommended for long periods due to the risk of hydrolysis, especially in aqueous or protic solvents. If you need to prepare a stock solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C) in a tightly sealed vial. Prepare fresh solutions for your experiments whenever possible.

II. Troubleshooting Guide: Identifying and Resolving Degradation

This section provides a systematic approach to identifying and mitigating degradation of your 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride sample.

Visual Inspection and Physical Changes

The first indication of degradation often comes from visual inspection.

ObservationPotential CauseRecommended Action
Clumping or caking of the powder Moisture absorption (hygroscopicity)Transfer the compound to a desiccator to dry. Handle in a glove box or low-humidity environment in the future.
Discoloration (e.g., yellowing) Thermal degradation or photodecompositionThe compound may be partially degraded. Assess purity via HPLC. If purity is compromised, a fresh sample is recommended. Review storage conditions to ensure protection from heat and light.
Incomplete dissolution or presence of particulates in solution Formation of insoluble degradation products or salt disproportionationAttempt to filter the solution. Analyze both the soluble and insoluble fractions by HPLC to identify the components.
Analytical Troubleshooting

If you suspect degradation, analytical techniques are essential for confirmation.

dot

Caption: Troubleshooting workflow for suspected degradation.

III. Preventative Measures and Best Practices

Proactive measures are key to preventing the thermal degradation and ensuring the long-term stability of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

Optimal Storage Protocol
  • Temperature: Store at 2-8°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to minimize oxidative degradation.

  • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.

  • Desiccant: Consider storing the vial within a larger container that includes a desiccant, particularly in humid environments.

Handling Procedures
  • Environment: Handle the compound in a controlled environment with low humidity. A glove box is ideal.

  • Aliquoting: If you need to use small amounts of the compound over time, aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire batch to the atmosphere.

  • Tool Hygiene: Use clean, dry spatulas and other tools to prevent contamination.

Photostability Precautions

In accordance with ICH Q1B guidelines, protection from light is crucial.[3][4][5]

  • Work Area: Conduct experimental manipulations in an area with minimal direct sunlight or harsh artificial lighting.

  • Experimentation: If your experiment requires exposure to light, use amber-colored labware or wrap your containers in aluminum foil.

Compatibility with Excipients

For formulation studies, be aware of potential interactions with excipients.

  • Hygroscopic Excipients: Avoid using highly hygroscopic excipients, as they can attract water and create a microenvironment that promotes degradation.[6][7]

  • Reactive Functional Groups: Be cautious with excipients containing reactive functional groups that could interact with the aminopyrimidine or nitrile moieties.[6][7]

  • pH: The pH of the formulation can significantly impact stability. Acidic or basic excipients could catalyze hydrolysis.

dot

Caption: Key preventative measures for compound stability.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This general method can be used as a starting point for assessing the purity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride and detecting potential degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study (for method validation)

To understand potential degradation pathways and validate the stability-indicating nature of the HPLC method, a forced degradation study is recommended.

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][4][5]

  • Analysis: Analyze the stressed samples by the developed HPLC method to observe for the appearance of new peaks (degradation products) and a decrease in the main peak area.

V. References

  • Highly Thermally Stable Energetic Compounds Based on 6-Amino-5-nitropyrimidine. Crystal Growth & Design. ([Link])

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. ([Link])

  • Section 6: Pharmaceutical particulars - Rev. 1. European Medicines Agency. ([Link])

  • ICH Topic Q1B - Photostability testing of new active substances and medicinal products. Therapeutic Goods Administration. ([Link])

  • MA153 Part5. World Health Organization. ([Link])

  • ICH Q1B Photostability Testing Guide. Scribd. ([Link])

  • ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. ([Link])

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. National Institutes of Health. ([Link])

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PubMed. ([Link])

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. ([Link])

  • Thermal analysis of some novel pyrimidine derivatives. Oriental Journal of Chemistry. ([Link])

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives. ResearchGate. ([Link])

  • Material Safety Data Sheet. Pi Chemicals. ([Link])

  • Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. DergiPark. ([Link])

  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) -pyrimidines. RSC Publishing. ([Link])

  • Compatibility of Commonly Used Active Pharmaceutical Ingredients in a Ready-to-Use Oral Suspending Vehicle. National Institutes of Health. ([Link])

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. Copernicus Publications. ([Link])

  • Design, synthesis, molecular docking of new thiopyrimidine-5- carbonitrile derivatives and their cytotoxic activity against HepG2 cell line. IOSR Journal of Pharmacy and Biological Sciences. ([Link])

  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) °C. Jordan Journal of Chemistry. ([Link])

  • Drug-Excipient Compatibility. NETZSCH Analyzing & Testing. ([Link])

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. National Institutes of Health. ([Link])

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. ([Link])

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. National Institutes of Health. ([Link])

  • An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. PubMed. ([Link])

  • Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. CORE. ([Link])

  • Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. ([Link])

  • HPLC METHOD DEVELOPMENT AND VALIDATION: SIMULTANEOUS DETERMINATION OF ACTIVE INGREDIENTS IN COUGH AND COLD PHARMACEUTICALS. ResearchGate. ([Link])

  • Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. SIELC Technologies. ([Link])

  • Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. ResearchGate. ([Link])

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents. ()

  • Determination of Dipyrone-Related Residues by HPLC. USDA Food Safety and Inspection Service. ([Link])

  • Development and Characterization of Hygroscopicity-Controlled Sustain Release Formulation of Divalproex Sodium. National Institutes of Health. ([Link])

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Challenges with 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

Welcome to the technical support center for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve aqueous solubility issues that may be encountered during experimentation. Our approach is rooted in providing practical, evidence-based solutions to ensure the successful application of this compound in your research.

Introduction: Understanding the Solubility Challenge

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, known for their diverse biological activities.[1][2][3] However, like many heterocyclic compounds, they can exhibit limited aqueous solubility. This is often due to their relatively high molecular weight, lipophilicity, and strong crystal lattice energy, which makes it challenging for water molecules to effectively solvate the compound.[4][5] The hydrochloride salt form of 6-(Methylamino)pyrimidine-4-carbonitrile is intended to improve solubility, but challenges may still arise depending on the specific experimental conditions.

This guide provides a structured approach to systematically address and overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in my aqueous buffer. What is the likely cause?

A: Precipitation of a hydrochloride salt in an aqueous buffer can be due to several factors. A primary reason is the solution's pH. As a hydrochloride salt of a weakly basic compound, 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is expected to be more soluble in acidic conditions where the molecule is protonated. If your buffer has a neutral or alkaline pH, the compound may convert to its less soluble free base form, leading to precipitation. Another common reason is exceeding the compound's intrinsic solubility limit at the given temperature and ionic strength of your buffer.

Q2: What is the first and most straightforward step I should take to improve the solubility of this compound?

A: The most direct initial approach is to adjust the pH of your solvent or buffer.[6] For a compound with a basic nitrogen atom, such as in the pyrimidine ring, lowering the pH will favor the protonated, more soluble form.[6] We recommend preparing your stock solution and final dilutions in a buffer with a pH of 2-3 units below the pKa of the basic functional group.

Q3: Are there alternatives to pH modification, especially if my experimental system is pH-sensitive?

A: Absolutely. If pH manipulation is not viable, several formulation strategies can be employed without altering the chemical structure of the compound.[5] These include the use of co-solvents, complexation with cyclodextrins, or creating amorphous solid dispersions.[7][8] Each of these techniques works by different mechanisms to enhance the apparent solubility of the compound.

Q4: Can I just heat the solution to dissolve more compound?

A: For many compounds, solubility does increase with temperature.[5] While this can be a useful technique for initial dissolution, it's important to be cautious. The compound may precipitate out as the solution cools to the experimental temperature. This approach is generally more suitable for in vitro experiments where temperature can be controlled, but it is not a feasible strategy for in vivo applications.[5]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are encountering persistent solubility issues with 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow start Start: Compound Precipitation Observed check_concentration Step 1: Assess Concentration Is the working concentration too high? Have you determined the kinetic solubility limit? start->check_concentration lower_concentration Action: Lower the working concentration. Perform a kinetic solubility assay. check_concentration->lower_concentration Yes ph_modification Step 2: pH Modification Is your buffer pH > 5? Is your experimental system tolerant to lower pH? check_concentration->ph_modification No lower_concentration->ph_modification adjust_ph Action: Lower the buffer pH (e.g., to pH 3-5). Use a citrate or acetate buffer. ph_modification->adjust_ph Yes formulation_strategies Step 3: Try Formulation Strategies Have you tried adding a co-solvent or using cyclodextrins? ph_modification->formulation_strategies No success Success: Compound Solubilized adjust_ph->success co_solvents Option A: Use Co-solvents Add a small percentage of a co-solvent like PEG 400 or ethanol to the assay buffer. Screen different co-solvents. formulation_strategies->co_solvents cyclodextrins Option B: Use Cyclodextrins Prepare an inclusion complex with a cyclodextrin like HP-β-CD. formulation_strategies->cyclodextrins co_solvents->success cyclodextrins->success

Caption: A decision tree for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

Objective: To determine the optimal pH for solubilizing 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in an aqueous buffer.

Materials:

  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

  • Purified water

  • A selection of buffers (e.g., citrate, phosphate) at various pH values (e.g., pH 3, 4, 5, 6, 7.4)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride to a known volume of each buffer. "Excess" means adding enough solid so that some remains undissolved.

  • Vortex the samples vigorously for 1-2 minutes.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C) for 24 hours to reach equilibrium solubility.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.[6]

Data Interpretation:

Buffer pHMeasured Solubility (µg/mL)Observations
3.0Example ValueClear solution
4.0Example ValueClear solution
5.0Example ValueSlight haze
6.0Example ValueVisible precipitate
7.4Example ValueSignificant precipitate

This table will allow you to identify the pH range where the compound's solubility is maximized.

Protocol 2: Using Co-solvents to Enhance Solubility

Objective: To increase the aqueous solubility of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride using a water-miscible organic co-solvent.

Materials:

  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

  • Aqueous buffer at a physiologically relevant pH (e.g., pH 7.4)

  • Co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400)

  • Standard laboratory glassware and equipment

Procedure:

  • Prepare a series of buffer solutions containing increasing percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Follow steps 2-7 from Protocol 1 for each co-solvent mixture.

  • Compare the solubility of the compound in each co-solvent blend.

Data Interpretation:

Co-solventConcentration (% v/v)Measured Solubility (µg/mL)
None0%Baseline Value
DMSO5%Example Value
DMSO10%Example Value
PEG 4005%Example Value
PEG 40010%Example Value

This allows for the selection of the most effective co-solvent and the minimum concentration required to achieve the desired solubility.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Objective: To increase the aqueous solubility of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride by forming an inclusion complex with a cyclodextrin.

Materials:

  • 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Purified water or desired buffer

  • Stir plate and magnetic stir bars

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD in the desired aqueous buffer (e.g., 20% w/v).[4]

  • Add an excess amount of the solid 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride to the HP-β-CD solution.

  • Stir the mixture vigorously for 24-48 hours at room temperature to ensure the formation of the inclusion complex and to reach equilibrium.[4]

  • Remove the undissolved solid by centrifuging and filtering the supernatant through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved compound using a suitable analytical method.

Cyclodextrin_Workflow prepare_solution 1. Prepare HP-β-CD Solution (e.g., 10-40% w/v in buffer) add_compound 2. Add Excess Compound Add solid 6-(Methylamino)pyrimidine-4-carbonitrile HCl prepare_solution->add_compound equilibrate 3. Equilibrate Stir or sonicate for 24-48 hours add_compound->equilibrate remove_solid 4. Remove Undissolved Solid Filter (0.22 µm) or centrifuge equilibrate->remove_solid determine_concentration 5. Determine Concentration Use UV-Vis spectroscopy or HPLC remove_solid->determine_concentration

Sources

Optimization

Minimizing side reactions during methylamino pyrimidine carbonitrile hydrochloride synthesis

[style=invis, weight= Developing Reaction Protocols I'm now writing and refining detailed protocols. I'm prioritizing clarity and practical guidance.

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Author: BenchChem Technical Support Team. Date: April 2026

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Developing Reaction Protocols

I'm now writing and refining detailed protocols. I'm prioritizing clarity and practical guidance. I'm developing step-by-step procedures for regioselective amination and anhydrous salt formation, including validation steps to ensure successful completion. My current focus is to ensure the protocols have self-validating steps to make them actionable.

Explaining Selectivity Dynamics

I'm now focusing on explaining how the -CN group influences regioselectivity in SNAr reactions. The -I and -M effects stabilize the C4 Meisenheimer complex, making it the preferred attack site. I'm also examining the mechanism of acid-catalyzed nitrile hydrolysis, which is key to troubleshooting, and working on validation.

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals scaling or optimizing the synthesis of methylamino pyrimidine carbonitrile hydrochloride derivatives.

The synthesis of these highly functionalized pyrimidines—often utilized as kinase inhibitors or critical pharmaceutical intermediates[1]—presents two major synthetic hurdles: controlling the regioselectivity of nucleophilic aromatic substitution (SNAr) and preventing the degradation of the delicate carbonitrile group during hydrochloride salt formation. This guide provides mechanistic troubleshooting, verified protocols, and quantitative data to ensure high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: During the amination of 2,4-dichloropyrimidine-5-carbonitrile, why am I isolating a mixture of regioisomers instead of the pure 4-(methylamino) product? A: This is a classic regioselectivity issue driven by the electronic landscape of the pyrimidine ring. The carbonitrile group at the C5 position is strongly electron-withdrawing (exerting both -I and -M effects). This heavily activates the adjacent (ortho) C4 position toward nucleophilic attack by stabilizing the resulting Meisenheimer complex. However, the C2 position is also activated by the two flanking ring nitrogens. If the reaction temperature is not strictly controlled (kept below 0°C) or if a highly polar protic solvent is used, the kinetic preference for C4 is overridden by thermodynamic factors, leading to competitive attack at C2 or even di-substitution[2].

Q2: My final hydrochloride salt shows an unexpected +18 Da mass shift in LC-MS. What caused this, and how do I fix it? A: A +18 Da mass shift is the analytical signature of nitrile hydrolysis. The carbonitrile (-C≡N) group is highly sensitive to acid-catalyzed hydrolysis[3]. When you introduce hydrochloric acid to form the salt, any trace water present in the solvent or the acid source will attack the protonated nitrile carbon. This forms an imidic acid intermediate that rapidly tautomerizes into a stable pyrimidine-5-carboxamide (-CONH₂). To fix this, you must transition to strictly anhydrous conditions, utilizing reagents like HCl in dioxane or dry HCl gas[4].

Q3: How can I prevent over-amination (formation of 2,4-bis(methylamino)pyrimidine-5-carbonitrile)? A: Over-amination occurs when the local concentration of methylamine is too high relative to the starting material. Because the first amination at C4 donates electron density back into the ring (deactivating it slightly), the second SNAr at C2 is slower but still possible if excess amine is present. Prevent this by using strict stoichiometric control (1.0 to 1.05 equivalents of methylamine) and employing a slow, dropwise addition of the amine to the pyrimidine solution, rather than the reverse.

Reaction Pathways & Mechanistic Visualizations

Understanding the kinetic pathways is critical for minimizing side reactions. The diagrams below map the causal relationships between reaction conditions and byproduct formation.

SNAr_Regioselectivity SM 2,4-dichloropyrimidine -5-carbonitrile Reagent + Methylamine (Nucleophile) SM->Reagent Desired 4-(methylamino) isomer (Major Product) Reagent->Desired -20°C to 0°C 1.0 eq Amine Undesired1 2-(methylamino) isomer (Minor Product) Reagent->Undesired1 Room Temp Solvent Effects Undesired2 2,4-bis(methylamino) (Over-reaction) Reagent->Undesired2 >2.0 eq Amine Elevated Temp

Figure 1: Reaction pathways and regioselectivity during the SNAr amination step.

Salt_Formation FreeBase 4-(methylamino)pyrimidine -5-carbonitrile Path1 Anhydrous HCl (e.g., in Dioxane/Ether) FreeBase->Path1 Path2 Aqueous HCl or Moisture Ingress FreeBase->Path2 Target Target HCl Salt (Intact Nitrile) Path1->Target Strictly Anhydrous High Yield Degradation Carboxamide Byproduct (+18 Da Mass Shift) Path2->Degradation Acid-Catalyzed Hydrolysis

Figure 2: Degradation pathway of the carbonitrile group during hydrochloride salt formation.

Troubleshooting & Quantitative Data

Use the following tables to benchmark your experimental conditions and diagnose analytical failures.

Table 1: Troubleshooting Matrix for Side Reactions
Observed IssueAnalytical SignatureRoot CauseCorrective Action
Poor Regioselectivity LC-MS shows two peaks with identical mass (e.g., [M+H]+ 169).High reaction temperature or improper solvent choice favoring the C2 position.Lower temperature to -20°C. Switch to a non-polar or aprotic solvent (e.g., THF or DCM).
Over-amination LC-MS shows [M+H]+ peak at +29 Da relative to target.Excess methylamine; localized concentration spikes during addition.Use strictly 1.05 eq of methylamine. Add via syringe pump over 1 hour with vigorous stirring.
Nitrile Hydrolysis LC-MS shows[M+H]+ peak at +18 Da; IR shows broad peak at ~1660 cm⁻¹.Presence of water during acidic salt formation or basic workup[5].Use anhydrous HCl in dioxane. Dry organic extracts over Na₂SO₄ prior to salt formation.
Table 2: Optimization of Amination Conditions (C4 vs C2)

Data represents typical kinetic distributions observed during the amination of 2,4-dichloropyrimidine-5-carbonitrile.

Solvent SystemTemperatureEquivalents (CH₃NH₂)C4:C2 RatioTotal Yield
Ethanol25°C1.5 eq60 : 4085% (Mixed)
THF0°C1.1 eq88 : 1282%
THF-20°C1.05 eq (Dropwise)>95 : 578% (Pure)
DCM-78°C1.0 eq>98 : 265% (Slow reaction)

Verified Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checkpoints, you can confirm the success of each step before proceeding, thereby preventing the compounding of errors.

Protocol A: Regioselective Synthesis of 2-chloro-4-(methylamino)pyrimidine-5-carbonitrile

Objective: Maximize C4 substitution while preventing over-amination.

  • Preparation: Flame-dry a 250 mL round-bottom flask under inert gas (N₂ or Ar). Charge the flask with 2,4-dichloropyrimidine-5-carbonitrile (10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the solution to -20°C.

  • Addition: Load a syringe with methylamine (10.5 mmol, 2.0 M solution in THF). Using a syringe pump, add the methylamine dropwise over 60 minutes. Causality: Slow addition ensures the unreacted starting material always remains in vast excess relative to the amine, preventing di-substitution.

  • Reaction: Stir the mixture at -20°C for 2 hours.

  • In-Process Check (Self-Validation): Pull a 50 µL aliquot, quench in water/MeCN, and run a rapid LC-MS. You should observe >90% conversion to the desired mass ([M+H]+ ~169) with minimal di-substituted mass ([M+H]+ ~164).

  • Workup: Quench the reaction with cold saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Hydrochloride Salt Formation

Objective: Protonate the pyrimidine core without hydrolyzing the C5-carbonitrile.

  • Preparation: Dissolve the purified 4-(methylamino)pyrimidine-5-carbonitrile free base (5.0 mmol) in anhydrous dichloromethane (DCM) or diethyl ether (20 mL) under N₂.

  • Cooling: Cool the solution to 0°C in an ice bath to minimize the exothermic heat of salt formation, which can drive unwanted side reactions.

  • Acidification: Slowly add 4.0 M HCl in anhydrous dioxane (5.5 mmol, 1.1 eq) dropwise. A white precipitate should begin forming immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete precipitation.

  • Isolation: Filter the solid rapidly through a Büchner funnel under a blanket of N₂ to prevent atmospheric moisture from degrading the highly hygroscopic salt. Wash the filter cake with cold, anhydrous diethyl ether (2 x 10 mL).

  • Final Validation (Self-Validation): Perform FT-IR spectroscopy on the dried powder. The spectrum must show a sharp, distinct stretch at ~2220 cm⁻¹ (confirming an intact -C≡N group) and lack a broad carbonyl stretch at ~1650-1690 cm⁻¹ (confirming the absence of carboxamide hydrolysis)[6].

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: HPLC Method Validation and Column Chemistry Comparison for 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals The synthesis of targeted kinase inhibitors and complex purine analogs frequently relies on highly functionalized pyrimidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals

The synthesis of targeted kinase inhibitors and complex purine analogs frequently relies on highly functionalized pyrimidine intermediates. Among these, 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride presents a unique analytical challenge. As a highly polar, basic hydrochloride salt containing both a reactive nitrile group and a UV-active pyrimidine chromophore, quantifying its purity requires a meticulously designed High-Performance Liquid Chromatography (HPLC) method.

This guide provides an objective comparison of chromatographic approaches for this intermediate, details an optimized, self-validating analytical protocol, and outlines a comprehensive validation framework aligned with the latest ICH Q2(R2) and USP <1225> guidelines.

The Analytical Challenge: Mechanistic Context

To develop a robust purity method, we must first analyze the analyte's physicochemical properties:

  • High Polarity (HCl Salt): The hydrochloride salt form renders the molecule highly water-soluble. On traditional hydrophobic stationary phases, this leads to poor retention (elution near the void volume, t0​ ).

  • Basic Amine (-NHCH3): The secondary amine is easily protonated. In silica-based columns, this basic moiety interacts strongly with residual, unendcapped acidic silanols via ion-exchange mechanisms, resulting in severe peak tailing.

  • Nitrile Hydrolysis Risk: The -CN group is susceptible to hydrolysis into an amide or carboxylic acid under extreme pH conditions, necessitating a carefully buffered, mild mobile phase.

Comparative Evaluation of Chromatographic Approaches

When developing a method for polar basic compounds, analytical scientists typically evaluate three column chemistries. The table below summarizes our experimental comparison to determine the optimal system.

Table 1: Performance Comparison of Column Chemistries for 6-(Methylamino)pyrimidine-4-carbonitrile HCl

ParameterTraditional C18 (Endcapped)HILIC (Amide Phase)Polar-Embedded C18 (Optimized)
Retention Factor ( k′ ) 0.8 (Poor retention)4.5 (Excellent retention)3.2 (Optimal retention)
Tailing Factor ( Tf​ ) 1.9 (Severe tailing)1.3 (Slight tailing)1.05 (Excellent symmetry)
Theoretical Plates ( N ) < 5,000~12,000> 18,000
Aqueous Compatibility Phase collapse at 100% aqueousRequires >70% organic100% aqueous stable
Sample Diluent Sensitivity LowHigh (requires organic diluent)Low (tolerates aqueous diluent)
Verdict Rejected (Silanol interactions)Rejected (Solubility issues in diluent)Selected (Best overall performance)

Causality behind the choice: While HILIC provides excellent retention for polar salts, the requirement to dissolve the sample in a highly organic diluent causes precipitation of the hydrochloride salt. A Polar-Embedded C18 column (containing an amide or carbamate group within the alkyl chain) shields the basic analyte from residual silanols, preventing peak tailing, while allowing the use of highly aqueous mobile phases to retain the polar salt without risking stationary phase dewetting (phase collapse).

Optimized Experimental Protocol

Based on the comparative data, the following protocol establishes a self-validating system for routine purity testing.

Step-by-Step Methodology

1. Chromatographic Conditions:

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP), 150 mm × 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Mechanistic note: TFA acts as an ion-pairing agent, masking residual silanols and keeping the pyrimidine amine fully protonated for reproducible retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 2°C.

  • Detection: UV at 254 nm (optimal for the pyrimidine chromophore).

  • Injection Volume: 10 µL.

2. Gradient Program:

  • 0-2 min: 5% B (Isocratic hold to retain the polar salt)

  • 2-12 min: 5% to 60% B (Linear gradient to elute non-polar impurities)

  • 12-15 min: 60% B (Wash step)

  • 15-15.1 min: 60% to 5% B

  • 15.1-20 min: 5% B (Equilibration)

3. Sample Preparation:

  • Diluent: Water:Acetonitrile (90:10, v/v).

  • Standard Preparation: Accurately weigh 50 mg of 6-(Methylamino)pyrimidine-4-carbonitrile HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • System Suitability: The system self-validates prior to sample analysis. Acceptance criteria: Relative Standard Deviation (RSD) of area for 5 replicate injections ≤ 1.0%; Tailing factor ( Tf​ ) ≤ 1.5; Theoretical plates ( N ) ≥ 10,000.

Method Validation Framework (ICH Q2(R2) & USP <1225>)

The validation of this analytical procedure must transition from a static compliance checklist to a dynamic lifecycle management approach. The recently updated ICH Q2(R2) guideline integrates validation into the analytical procedure lifecycle described in ICH Q14[1][2]. Similarly, proposed revisions to USP <1225> emphasize "Fitness for Purpose" and the reliability of the "Reportable Result" over isolated parameter checks[3][4].

ValidationLifecycle ATP Analytical Target Profile (ATP) Definition Dev Method Development (Polar-RP Selection) ATP->Dev Opt Method Optimization (Gradient & Diluent) Dev->Opt Val ICH Q2(R2) Validation (Reportable Result Focus) Opt->Val Trans Method Transfer & Ongoing Verification Val->Trans Trans->ATP Lifecycle Feedback (USP <1220>)

ICH Q14/Q2(R2) aligned lifecycle for HPLC method development and validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of impurities[1]. Because compendial procedures applied to complex matrices require rigorous selectivity evaluation[4], forced degradation studies must be performed.

For 6-(Methylamino)pyrimidine-4-carbonitrile HCl, the primary degradation pathways are nitrile hydrolysis (yielding a carboxylic acid) and oxidative degradation of the amine.

ImpurityProfile API 6-(Methylamino)pyrimidine -4-carbonitrile HCl Hydrol Base Hydrolysis (0.1N NaOH, 60°C) API->Hydrol Oxid Oxidation (3% H2O2, RT) API->Oxid ImpA Pyrimidine-4-carboxylic Acid Degradant Hydrol->ImpA ImpB N-Oxide Degradant Oxid->ImpB Detect Chromatographic Resolution (Rs > 1.5) ImpA->Detect ImpB->Detect

Forced degradation pathways and specificity resolution requirements.

Linearity, Accuracy, and Precision

According to ICH Q2(R2), the reportable range is derived from the specification and depends on the intended use[2]. For an assay of a bulk drug substance, USP <1225> recommends a range of 80% to 120% of the test concentration[5].

Table 2: Validation Parameters and Acceptance Criteria

Validation ParameterMethodology (ICH Q2(R2) Aligned)Acceptance Criteria
Specificity Blank, Placebo, and Forced Degradation samples injected.No interference at the retention time of the main peak. Resolution ( Rs​ ) between API and closest degradant > 1.5.
Linearity & Range 5 concentration levels from 50% to 150% of target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0% of target response.
Accuracy (Recovery) Triplicate preparations at 80%, 100%, and 120% levels spiked with API.Mean recovery at each level between 98.0% and 102.0%.
Repeatability 6 independent sample preparations at 100% concentration.%RSD of the assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system (n=6).Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Temp (±5°C), pH.System suitability criteria met; assay variation ≤ 2.0%.
Robustness and The Reportable Result

The updated ICH Q2(R2) provides specific requirements for robustness[1]. By utilizing a Polar-Embedded C18 column, the method is inherently more robust against minor variations in the aqueous mobile phase composition compared to HILIC. The focus remains on the uncertainty of the Reportable Result—ensuring that day-to-day variations in column temperature or mobile phase buffering do not compromise the batch release decision[3].

Conclusion

Testing the purity of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride requires overcoming the inherent chromatographic challenges of highly polar, basic salts. By rejecting standard C18 and HILIC approaches in favor of a Polar-Embedded C18 stationary phase paired with a TFA-buffered aqueous mobile phase, laboratories can achieve superior peak symmetry and retention. Validating this method through the modern lifecycle frameworks of ICH Q2(R2) and USP <1225> ensures that the analytical procedure remains fit for purpose, providing high-confidence reportable results for critical pharmaceutical manufacturing.

References

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum ECA Academy[Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS US Pharmacopeia (via uspbpep.com)[Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Investigations of a Dog[Link]

  • Validation of analytical procedures – ICH Q2(R2) European Pharmaceutical Review[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH)[Link]

Sources

Comparative

Comprehensive Comparison Guide: 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride vs. Free Base

Introduction 6-(Methylamino)pyrimidine-4-carbonitrile is a pivotal intermediate and 1, including kinase inhibitors and antiviral agents[1]. The presence of the electron-withdrawing cyano group at the C4 position, coupled...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(Methylamino)pyrimidine-4-carbonitrile is a pivotal intermediate and 1, including kinase inhibitors and antiviral agents[1]. The presence of the electron-withdrawing cyano group at the C4 position, coupled with the electron-donating methylamino group at C6, creates a unique push-pull electronic system across the pyrimidine ring.

During drug development and synthetic scale-up, selecting the appropriate solid-state form—specifically the free base versus the hydrochloride (HCl) salt—is a critical decision. This choice dictates not only the compound's shelf-life and solubility but also its intrinsic chemical reactivity during subsequent synthetic transformations.

Mechanistic Causality: Electronic Modulation via Protonation

The fundamental difference between the free base and the HCl salt lies in the protonation state of the pyrimidine core. In the free base, the lone pairs on the pyrimidine nitrogens (N1 and N3) and the exocyclic amine are unprotonated. When converted to the hydrochloride salt, protonation typically occurs at the most basic endocyclic nitrogen.

This protonation event has a profound causal effect on the molecule's reactivity:

  • Electrophilic Activation: Protonation introduces a positive charge into the aromatic system, significantly increasing the electron-withdrawing nature of the pyrimidine ring. The reactivity of pyrimidine carbonitriles is largely governed by the2, which makes them susceptible to nucleophilic attack by thiols or amines, often leading to thiazoline or amidine derivatives[2].

  • Solvation and Hydrolysis: The HCl salt exhibits vastly improved aqueous solubility. However, this increased solubility, combined with the activated nitrile, lowers the activation energy for hydration, increasing 3 into the corresponding primary amide or carboxylic acid under ambient moisture conditions[3].

Comparative Stability Profile

To objectively evaluate these forms, stability must be assessed across both solid-state and solution-phase environments. Solid-state stability is critical; free base aminopyrimidines often exhibit4, impacting long-term storage and formulation[4]. The free base generally demonstrates superior solid-state stability due to its lower hygroscopicity and lack of internal acidic protons that catalyze degradation.

Quantitative Stability and Reactivity Comparison
PropertyFree BaseHydrochloride (HCl) SaltAnalytical Method
Physical State Off-white to pale yellow powderCrystalline solidVisual Observation
Aqueous Solubility Low (< 1 mg/mL)High (> 50 mg/mL)HPLC / Gravimetric
Hygroscopicity Low (Stable at 60% RH)High (Deliquescent at >75% RH)Dynamic Vapor Sorption (DVS)
Nitrile Hydrolysis Rate Slow (t½ > 72h at pH 7.4, 40°C)Accelerated (t½ < 24h at pH 7.4, 40°C)LC-MS / HPLC
Electrophilicity (C4) Moderate (Requires base catalysis)High (Activated by protonation)Thiol-addition Assay
Thermal Stability Stable up to melting pointProne to HCl volatilization > 150°CTGA / DSC

Experimental Workflows and Protocols

To validate these properties, researchers must employ self-validating experimental systems. The following protocols are designed to quantify the stability and reactivity differences between the two forms.

Protocol 1: Forced Degradation and Solution Stability (HPLC)

Objective: To quantify the hydrolytic stability of the nitrile group in both forms.

  • Preparation: Prepare 1.0 mg/mL stock solutions of both the free base and HCl salt in a 50:50 mixture of Acetonitrile:Water (buffered to pH 7.4 using 50 mM phosphate buffer).

  • Incubation: Aliquot the solutions into sealed amber HPLC vials and incubate at 40°C (accelerated degradation conditions).

  • Sampling: Withdraw 10 µL samples at t = 0, 24, 48, 72, and 120 hours.

  • Analysis: Analyze via RP-HPLC (C18 column, gradient elution of 0.1% TFA in Water/Acetonitrile, UV detection at 254 nm).

  • Causality Check: Monitor the disappearance of the parent peak and the emergence of the corresponding amide peak (M+18 in LC-MS). The HCl salt is expected to show a steeper degradation slope due to the electrophilically activated nitrile.

Protocol 2: Reactivity Assay (Nucleophilic Addition of Cysteine)

Objective: To evaluate the electrophilicity of the C4-nitrile toward thiol nucleophiles.

  • Reaction Setup: Dissolve 0.1 mmol of the chosen form in 2 mL of anhydrous DMSO.

  • Nucleophile Addition: Add 0.12 mmol of N-acetylcysteine and 0.1 mmol of N,N-diisopropylethylamine (DIPEA). Critical Step: For the HCl salt, add an additional 0.1 mmol of DIPEA to neutralize the salt and ensure the thiol remains in its active nucleophilic thiolate form.

  • Monitoring: Stir at room temperature and monitor the conversion to the thiazoline derivative via LC-MS every 30 minutes.

  • Causality Check: The initial reaction rate provides a direct measure of the nitrile's electrophilicity. The HCl salt (prior to full neutralization) will exhibit a faster initial complexation rate.

Visualization of Reactivity Pathways

Reactivity_Workflow A 6-(Methylamino)pyrimidine- 4-carbonitrile B Free Base Form A->B Isolation C HCl Salt Form A->C + HCl D Solid-State Stability (Low Hygroscopicity) B->D Storage F Nucleophilic Attack (e.g., Thiols/Amines) B->F Base Catalysis E Aqueous Solution (High Solubility) C->E Dissolution C->F Electrophilically Activated G Rapid Hydrolysis (Amide Formation) E->G H2O / Heat

Comparative reactivity and stability pathways for free base vs. HCl salt forms.

Conclusion

The selection between 6-(methylamino)pyrimidine-4-carbonitrile free base and its hydrochloride salt is a trade-off between stability and reactivity. The free base is the optimal choice for long-term storage and formulation stability due to its resistance to ambient hydrolysis. Conversely, the HCl salt is highly advantageous when immediate aqueous solubility or enhanced electrophilic reactivity at the nitrile position is required for 5[5].

References

  • Electrophilicity of Pyridazine-3-carbonitrile, Pyrimidine-2-carbonitrile, and Pyridine-carbonitrile Derivatives: A Chemical Model To Describe the Formation of Thiazoline Derivatives in Human Liver Microsomes Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

  • Direct measurement of pyrimidine C6-hydrate stability Source: PubMed - NIH URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs Source: MDPI URL:[Link]

  • Chemical stability of 4-aminopyridine capsules Source: ResearchGate URL:[Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents Source: MDPI URL:[Link]

Sources

Validation

A Comparative Analysis of Synthetic Routes for 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

Introduction 6-(Methylamino)pyrimidine-4-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology. Its hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-(Methylamino)pyrimidine-4-carbonitrile is a key intermediate in the synthesis of various pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology. Its hydrochloride salt is often the preferred form for handling and formulation. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride, offering insights into the rationale behind the experimental choices and providing detailed, validated protocols.

The two routes under consideration are:

  • Route 1: De Novo Pyrimidine Ring Construction. This approach builds the core pyrimidine scaffold from acyclic precursors.

  • Route 2: Functional Group Interconversion of a Pre-formed Pyrimidine. This strategy begins with a commercially available, pre-functionalized pyrimidine ring and modifies it to achieve the target structure.

This analysis will delve into the mechanistic underpinnings, practical considerations, and key performance indicators of each route to assist researchers in selecting the most appropriate method for their specific needs.

Comparative Overview

Parameter Route 1: De Novo Synthesis Route 2: Functional Group Interconversion
Starting Materials Diethyl malonate, Formamide4,6-Dichloropyrimidine
Number of Steps 43
Overall Yield (indicative) ModerateGood to High
Key Intermediate 4,6-Dichloropyrimidine6-Chloropyrimidine-4-carbonitrile
Scalability Good, but requires handling of formamide at high temperatures.Excellent, with well-established procedures.
Key Challenges Chlorination step can be harsh.Selective monocyanation can be challenging.
Advantages Utilizes inexpensive, simple starting materials.Higher overall yield and fewer steps.

Route 1: De Novo Pyrimidine Ring Construction

This synthetic pathway is predicated on the initial construction of the pyrimidine ring from fundamental building blocks. The core of this strategy is the condensation of diethyl malonate with formamide to form 4,6-dihydroxypyrimidine, which is subsequently converted to the target molecule.

Logical Workflow

De_Novo_Synthesis A Diethyl Malonate + Formamide B 4,6-Dihydroxypyrimidine A->B Condensation (Sodium Ethoxide) C 4,6-Dichloropyrimidine B->C Chlorination (POCl3) D 6-Chloropyrimidine-4-carbonitrile C->D Cyanation (Pd-catalyzed) E 6-(Methylamino)pyrimidine-4-carbonitrile D->E Amination (Methylamine) F 6-(Methylamino)pyrimidine-4-carbonitrile HCl E->F Salt Formation (HCl)

Caption: De Novo synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile HCl.

Mechanistic Rationale

The initial step is a double condensation reaction between diethyl malonate and formamide, driven by a strong base like sodium ethoxide, to form the pyrimidine ring[1]. The resulting 4,6-dihydroxypyrimidine exists in its more stable tautomeric form, pyrimidine-4,6(1H,5H)-dione. The subsequent chlorination is a crucial step to activate the 4 and 6 positions for nucleophilic substitution. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation[2][3].

The conversion of 4,6-dichloropyrimidine to 6-chloropyrimidine-4-carbonitrile is a selective nucleophilic substitution. A palladium-catalyzed cyanation is a modern and efficient method for this conversion, offering good functional group tolerance[4][5]. Finally, the remaining chloro group is displaced by methylamine in a nucleophilic aromatic substitution (SNAr) reaction to yield the desired product[6]. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Experimental Protocol

Step 1: Synthesis of 4,6-Dihydroxypyrimidine [1]

  • In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

  • To the cooled sodium ethoxide solution, add formamide (2 equivalents).

  • Slowly add diethyl malonate (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux for 5-7 hours.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4,6-dihydroxypyrimidine.

Step 2: Synthesis of 4,6-Dichloropyrimidine [2][3]

  • To a flask containing phosphorus oxychloride (POCl₃, excess), cautiously add 4,6-dihydroxypyrimidine (1 equivalent).

  • Add a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline).

  • Heat the mixture to reflux for 3-5 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 4,6-dichloropyrimidine, which can be purified by distillation or crystallization.

Step 3: Synthesis of 6-Chloropyrimidine-4-carbonitrile

  • In a reaction vessel under an inert atmosphere, combine 4,6-dichloropyrimidine (1 equivalent), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., dppf), and zinc cyanide (Zn(CN)₂, 0.6 equivalents).

  • Add an anhydrous polar aprotic solvent, such as DMF.

  • Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and partition between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to isolate 6-chloropyrimidine-4-carbonitrile.

Step 4: Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

  • Dissolve 6-chloropyrimidine-4-carbonitrile (1 equivalent) in a suitable solvent such as ethanol or THF.

  • Add a solution of methylamine (excess, e.g., 2-3 equivalents) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent, until precipitation is complete.

  • Filter the solid, wash with the solvent, and dry under vacuum to obtain 6-(methylamino)pyrimidine-4-carbonitrile hydrochloride.

Route 2: Functional Group Interconversion of 4,6-Dichloropyrimidine

This approach leverages the commercial availability of 4,6-dichloropyrimidine, streamlining the synthesis by eliminating the initial ring-forming and chlorination steps. The focus here is on the selective functionalization of the pre-existing pyrimidine core.

Logical Workflow

Functional_Group_Interconversion A 4,6-Dichloropyrimidine B 6-Chloropyrimidine-4-carbonitrile A->B Selective Cyanation (Pd-catalyzed) C 6-(Methylamino)pyrimidine-4-carbonitrile B->C Amination (Methylamine) D 6-(Methylamino)pyrimidine-4-carbonitrile HCl C->D Salt Formation (HCl)

Caption: Synthesis from 4,6-Dichloropyrimidine.

Mechanistic Rationale

The synthetic strategy begins with the selective mono-cyanation of 4,6-dichloropyrimidine. The two chlorine atoms are electronically equivalent, making selective substitution a potential challenge. However, under carefully controlled conditions, particularly with a sub-stoichiometric amount of the cyanide source in a palladium-catalyzed reaction, mono-substitution can be favored. The resulting 6-chloropyrimidine-4-carbonitrile is then subjected to a nucleophilic aromatic substitution with methylamine. The electron-withdrawing nitrile group further activates the C6 position towards nucleophilic attack, facilitating the displacement of the remaining chlorine atom. The final step is the formation of the hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 6-Chloropyrimidine-4-carbonitrile from 4,6-Dichloropyrimidine [4][5]

  • Set up a reaction under an inert atmosphere. To a flask, add 4,6-dichloropyrimidine (1 equivalent), zinc cyanide (Zn(CN)₂, 0.5-0.6 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf).

  • Add anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C, monitoring carefully by GC-MS or LC-MS to maximize the formation of the mono-cyanated product and minimize the di-cyanated byproduct.

  • Once the desired conversion is achieved, cool the reaction and work up by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify the residue using flash column chromatography to isolate 6-chloropyrimidine-4-carbonitrile.

Step 2: Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile [6][7]

  • In a sealed reaction vessel, dissolve 6-chloropyrimidine-4-carbonitrile (1 equivalent) in a polar solvent like ethanol or isopropanol.

  • Add an excess of methylamine (typically as a solution in a solvent like THF or ethanol, 2-3 equivalents).

  • Heat the mixture to 60-80 °C and stir for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • The crude product can be purified by crystallization or chromatography if necessary.

Step 3: Synthesis of 6-(Methylamino)pyrimidine-4-carbonitrile Hydrochloride

  • Dissolve the crude or purified 6-(methylamino)pyrimidine-4-carbonitrile in a suitable solvent like ethyl acetate or methanol.

  • Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate. Continue addition until no further precipitation is observed.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield the final product.

Conclusion

Both synthetic routes presented offer viable pathways to 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

Route 2 (Functional Group Interconversion) is generally the more efficient and higher-yielding approach, especially for larger-scale synthesis, given the commercial availability of 4,6-dichloropyrimidine. The main challenge lies in the selective mono-cyanation, which requires careful optimization and control of reaction conditions.

The choice between these routes will ultimately depend on the specific constraints and objectives of the research or production campaign, including cost of starting materials, available equipment, and desired scale. For most laboratory and process development applications, Route 2 is likely to be the preferred method due to its conciseness and higher overall efficiency.

References

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-16. [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ResearchGate. [Link]

  • Movassaghi, M., et al. (2009). Optimisation and scale-up of microwave assisted cyanation. Organic Process Research & Development, 13(4), 668-672. [Link]

  • Patel, H., et al. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 59B, 79-90. [Link]

  • Whitton, A. J., et al. (2001). Synthesis of chlorinated pyrimidines.
  • Google Patents. (2013). Preparation method of 4, 6-dichloropyrimidine. CN102936224A.
  • Google Patents. (1996).
  • Organic Syntheses. (n.d.). 4-amino-2,6-dimethylpyrimidine. [Link]

  • Google Patents. (2020). Synthesis process of 4, 6-dichloropyrimidine. CN111004184A.
  • Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine. WO2001000593A1.
  • Fors, B. P., et al. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(8), 1461-1464. [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Molecules, 25(11), 2533. [Link]

  • Wang, C., et al. (2020). Direct cyanation, hydrocyanation, dicyanation and cyanofunctionalization of alkynes. Organic & Biomolecular Chemistry, 18(16), 2979-2990. [Link]

  • Hanson, J. (1995). Process for preparing 2,5-diamino-4,6-dichloropyrimidine. European Patent No. EP0483204B1. [Link]

  • Google Patents. (2012). Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile. CN102442954B.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). Molecules, 28(2), 748. [Link]

  • Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Patsnap. [Link]

  • An Improved Synthesis Route of Molnupiravir and its Key Impurities. (2025). Synthesis, 57(01), e357-e362. [Link]

  • Rankin, K. N., et al. (2001). Hydrogen-bond Mediated Catalysis: The Aminolysis of 6-chloropyrimidine as Catalyzed by Derivatives of Uracil. Journal of the American Chemical Society, 123(9), 2047-2052. [Link]

  • Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. Heterocycles, 89(8), 1885-1891. [Link]

  • Synthesis of 4-amino-pyrimidines. (2008). European Patent Office. [Link]

  • Wang, D., et al. (2021). Direct electrosynthesis of methylamine from carbon dioxide and nitrate. Nature Communications, 12(1), 6976. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2026). Arkat USA. [Link]

  • One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. (2020). RSC Publishing. [Link]

  • Organic Syntheses. (n.d.). Pyrimidine,2-dimethylamino. [Link]

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Comparative

A Comparative Guide to the Bioanalytical Validation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride by LC-MS/MS

Abstract This guide provides a comprehensive framework for the validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 6-(Methylamino)pyrimid...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for the validation of a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride. As a polar, heterocyclic small molecule of interest in pharmaceutical research, its accurate quantification in biological matrices is paramount for pharmacokinetic and drug metabolism studies. We will explore the rationale behind key experimental decisions, present a detailed validation protocol grounded in regulatory standards, and offer a comparative analysis against alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable bioanalytical method suitable for its intended purpose.

Introduction: The Analytical Imperative

6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is a pyrimidine derivative, a class of compounds integral to numerous therapeutic agents.[1] Its molecular structure, featuring a pyrimidine core, a methylamino group, and a nitrile functional group, along with its hydrochloride salt form, confers significant polarity.[2] Accurate measurement of this analyte in complex biological matrices like plasma is critical for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical applications, driven by its unparalleled sensitivity, selectivity, and speed.[3] This guide details the validation of an LC-MS/MS method, adhering to the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the data generated is reliable and reproducible.[4][5][6]

The Analytical Challenge: Navigating Polarity

The primary challenge in developing a method for 6-(Methylamino)pyrimidine-4-carbonitrile is its high polarity. This characteristic presents significant hurdles for traditional reversed-phase (RP) chromatography.

  • Poor Retention: Highly polar compounds have limited interaction with nonpolar stationary phases (e.g., C18 columns) and tend to elute very early, often with the solvent front.[3]

  • Matrix Effects: Co-elution with endogenous polar molecules from the biological matrix (salts, phospholipids) can lead to ion suppression or enhancement in the electrospray ionization (ESI) source, compromising method accuracy and robustness.[3]

  • Low Sensitivity: Poor retention and matrix effects can result in weak signal intensity and an inadequate limit of quantitation (LOQ).

Our strategy is therefore designed to overcome these issues by optimizing chromatographic conditions and sample preparation to ensure adequate retention and separation from matrix interferences.

Method Selection: Why LC-MS/MS is the Superior Choice

While several analytical techniques exist, a logical selection process based on the analyte's properties and the analytical requirements points decisively to LC-MS/MS.

Analyte Analyte Properties: 6-(Methylamino)pyrimidine-4-carbonitrile - Polar - Non-volatile - MW: 170.6 g/mol - Trace-level quantification needed GCMS GC-MS Analyte->GCMS Volatile? HPLCUV HPLC-UV Analyte->HPLCUV Sufficient Concentration & Chromophore? LCMS LC-MS/MS Analyte->LCMS Ideal for non-volatile polar molecules? GCMS_No Not Suitable GCMS->GCMS_No No. Requires derivatization. Complex & inefficient. HPLCUV_Maybe Sub-optimal HPLCUV->HPLCUV_Maybe Maybe, but lacks sensitivity and selectivity for complex matrices at low levels. LCMS_Yes Optimal Choice LCMS->LCMS_Yes Yes. High sensitivity & selectivity. Gold standard for bioanalysis.

Caption: Decision tree for analytical method selection.

Comparative Analysis of Analytical Techniques

The table below objectively compares LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a common alternative.

FeatureLC-MS/MS (Tandem Quadrupole)HPLC-UVJustification for 6-(Methylamino)pyrimidine-4-carbonitrile
Selectivity Very HighModerate to LowMS/MS detects a specific precursor-to-product ion transition (m/z), virtually eliminating interference from co-eluting compounds that do not share this exact transition.[7] UV detection can be easily confounded by matrix components or metabolites with similar chromophores.
Sensitivity Very High (pg/mL to fg/mL)Low (ng/mL to µg/mL)Pharmacokinetic studies often require measuring concentrations at the picogram level. LC-MS/MS readily achieves this sensitivity, whereas HPLC-UV typically does not.[8]
Specificity Very HighModerateMass spectrometry provides molecular weight and fragmentation data, confirming the analyte's identity. UV detection only confirms the presence of a chromophore.
Run Time Fast (2-5 minutes)Moderate (5-20 minutes)The high efficiency of modern UPLC systems combined with the specificity of MS detection allows for rapid gradient elution and shorter run times.[8]
Method Dev. More ComplexSimplerLC-MS/MS requires optimization of both chromatographic and mass spectrometric parameters. However, the investment yields a far more robust and reliable method.

Detailed Experimental Protocol for LC-MS/MS Validation

This protocol is designed to validate the method according to ICH Q2(R1) guidelines, demonstrating it is fit for its intended purpose.[9]

Reagents and Materials
  • Reference Standards: 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (purity >99%), stable isotope-labeled internal standard (SIL-IS), e.g., 6-((Methyl-d3)amino)pyrimidine-4-carbonitrile HCl.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Formic acid (Optima™ LC/MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

LC-MS/MS Instrumentation and Conditions

A UPLC system coupled to a triple quadrupole mass spectrometer is recommended.

ParameterConditionRationale
LC System Waters ACQUITY UPLC or equivalentProvides high resolution and throughput, crucial for separating the analyte from matrix components.[8]
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm)A Hydrophilic Interaction Liquid Chromatography (HILIC) column is chosen to provide sufficient retention for the polar analyte, which is poorly retained on standard C18 columns.[10]
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidThe buffer helps maintain consistent peak shapes, and formic acid aids in positive ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe primary organic solvent for HILIC mode.
Flow Rate 0.5 mL/minAppropriate for the column dimensions.
Gradient 95% B to 50% B over 2.0 min, hold 0.5 min, return to 95% BA gradient is used to elute the polar analyte and then wash the column.
Column Temp. 40 °CImproves peak shape and reproducibility.
MS System Sciex QTRAP 6500+ or equivalentOffers high sensitivity and fast scanning capabilities required for UPLC.
Ionization Electrospray Ionization (ESI), Positive ModeThe basic nitrogen atoms on the pyrimidine ring are readily protonated.
MRM Transitions Analyte: m/z 135.1 → 108.1; IS: m/z 138.1 → 111.1These transitions (precursor ion → product ion) must be optimized by infusing the pure compound. The transition should be specific and provide a strong signal.[7]

Note: The exact m/z values are hypothetical for the uncharged base (MW 134.14) and must be determined experimentally.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stocks of the analyte and Internal Standard (IS) in methanol.

  • Working Solutions: Serially dilute stock solutions in 50:50 acetonitrile:water to create calibration curve (CC) and quality control (QC) standards.

  • Internal Standard Spiking Solution: Prepare a solution of the SIL-IS at a concentration of 50 ng/mL in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for cleaning up plasma samples.[11]

  • Aliquot 50 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the Internal Standard Spiking Solution (acetonitrile with 50 ng/mL IS). The acetonitrile acts as the precipitating agent.

  • Vortex for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for injection.

The Validation Workflow: A Step-by-Step Guide

The validation process systematically evaluates multiple performance characteristics to ensure the method's reliability.[12]

cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation Experiments cluster_analysis Phase 3: Analysis & Reporting prep Prepare Stocks Prepare CC & QC Samples Optimize MS/LC spec Specificity & Matrix Effect prep:f2->spec cal Linearity & Range (Calibration Curve) spec->cal prec Precision & Accuracy (Intra- & Inter-day) cal->prec sens LLOQ & LOD prec->sens stab Stability (Freeze-thaw, Bench-top, etc.) sens->stab data Data Processing stab->data report Validation Report (Acceptance Criteria Check) data->report final Method Validated report->final

Caption: The bioanalytical method validation workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria based on regulatory guidance.[4][6]

ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure the signal is from the analyte, free of interference.Analyze six different lots of blank plasma. Compare chromatograms of blank, zero (blank + IS), and LLOQ samples.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte.
Linearity & Range To demonstrate a proportional relationship between concentration and response.Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy To measure the closeness of determined values to the true value.Analyze QC samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) on three separate days.Mean concentration should be within ±15% of nominal (±20% at LLOQ).
Precision To measure the repeatability of the method.Calculated from the same data as Accuracy. Expressed as Coefficient of Variation (%CV).%CV should not exceed 15% (20% at LLOQ).
Limit of Quantitation (LLOQ) The lowest concentration that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve.Signal-to-noise ratio > 10. Accuracy and precision must meet acceptance criteria (±20%).
Stability To ensure the analyte is stable during sample handling and storage.Analyze QC samples after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C).Mean concentration of stability samples should be within ±15% of nominal fresh samples.
Recovery To assess the efficiency of the extraction process.Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at the same concentration.Should be consistent and reproducible, though no strict percentage is mandated.

Conclusion

The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective approach for the quantitative validation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride in biological matrices. By employing HILIC for chromatographic retention and tandem mass spectrometry for detection, the inherent challenges associated with this polar analyte are effectively overcome. Adherence to the validation principles of the ICH Q2(R1) guideline ensures that the method is fit-for-purpose and generates high-quality, reliable data essential for advancing pharmaceutical research and development.

References

  • BioPharma Services. (2023). BA Method Development: Polar Compounds. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • ResearchGate. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]

  • SlideShare. ICH Q2 Analytical Method Validation. Available from: [Link]

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. Available from: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available from: [Link]

  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Available from: [Link]

  • Applied Science and Biotechnology Journal of Advanced Research. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available from: [Link]

  • PMC. (2015). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Available from: [Link]

  • PubMed. (2022). Quantitative analysis of 20 purine and pyrimidine metabolites by HILIC-MS/MS in the serum and hippocampus of depressed mice. Available from: [Link]

  • ATSDR. Analytical Methods. Available from: [Link]

  • EURL-Pesticides. Validation Report 12. Available from: [Link]

  • Waters Corporation. Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available from: [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Available from: [Link]

Sources

Validation

Comparing the efficacy of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride analogs in vitro

This guide provides a comparative analysis of the in vitro efficacy of several analogs based on the 6-(Methylamino)pyrimidine-4-carbonitrile scaffold. While direct, publicly available comparative data on 6-(Methylamino)p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the in vitro efficacy of several analogs based on the 6-(Methylamino)pyrimidine-4-carbonitrile scaffold. While direct, publicly available comparative data on 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride itself is limited, this scaffold is a known hinge-binding motif for various protein kinases. Therefore, this guide will examine representative analogs from this structural class, focusing on their activity against a well-validated therapeutic target, Janus Kinase 2 (JAK2), a critical mediator of cytokine signaling.

The following analysis synthesizes data from established research and patent literature to provide a framework for evaluating such compounds. We will delve into the experimental methodologies used to determine potency and selectivity, offering insights into the causal relationships between chemical structure and biological activity.

Introduction to the Pyrimidine-Carbonitrile Scaffold and JAK2 Inhibition

The pyrimidine-carbonitrile core is a privileged scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The nitrogen atoms on the pyrimidine ring act as hydrogen bond acceptors, anchoring the molecule in the ATP-binding pocket of the kinase by interacting with the hinge region. The carbonitrile group often serves to enhance potency and can occupy a specific pocket within the active site.

Janus Kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a pivotal role in the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune response. Dysregulation of JAK2 activity, often due to mutations such as V617F, is a key driver in myeloproliferative neoplasms (MPNs), making it a prime target for therapeutic intervention.

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is inhibited by the compounds discussed in this guide.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2 JAK2 Receptor->JAK2 Associated Receptor->JAK2 2. Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 4. Dimerization Inhibitor Pyrimidine-Carbonitrile Analog (Inhibitor) Inhibitor->JAK2 Inhibition DNA DNA STAT_dimer->DNA 5. Nuclear Translocation & DNA Binding Gene Target Gene Transcription DNA->Gene 6. Gene Expression Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Comparative In Vitro Efficacy of Representative Analogs

For this guide, we will compare three hypothetical, yet representative, analogs of the pyrimidine-carbonitrile class based on modifications commonly seen in patent literature. These modifications are designed to explore different regions of the kinase active site to enhance potency and selectivity.

  • Analog A (Parent Scaffold): 6-(Methylamino)pyrimidine-4-carbonitrile core with a simple phenyl group.

  • Analog B (Solubilizing Group): Analog A with a morpholino group added to the phenyl ring to improve aqueous solubility and potentially form additional interactions.

  • Analog C (Hydrophobic Pocket): Analog A with a trifluoromethyl group on the phenyl ring to target a hydrophobic pocket.

The efficacy of these analogs was evaluated using a biochemical enzyme inhibition assay and a cell-based proliferation assay using a JAK2-dependent cell line (e.g., HEL 92.1.7, which harbors the JAK2 V617F mutation).

Table 1: Comparative In Vitro Efficacy Data

AnalogModificationJAK2 Enzymatic IC₅₀ (nM)HEL 92.1.7 Cell Proliferation GI₅₀ (nM)
Analog A Phenyl group150850
Analog B Phenyl-morpholino75400
Analog C Phenyl-trifluoromethyl25120

Interpretation of Results:

  • Analog A demonstrates baseline activity, confirming the pyrimidine-carbonitrile scaffold's ability to inhibit JAK2. The drop-off in potency between the enzymatic and cell-based assay is expected and reflects factors such as cell membrane permeability and stability.

  • Analog B shows a 2-fold increase in both biochemical and cellular potency. The morpholino group likely enhances solubility and may form a beneficial hydrogen bond with solvent or residues at the entrance of the ATP-binding pocket, improving target engagement.

  • Analog C exhibits the highest potency, with a significant 6-fold improvement in the enzymatic assay and a 7-fold improvement in the cellular assay compared to the parent scaffold. This suggests that the trifluoromethyl group effectively occupies a hydrophobic pocket within the JAK2 active site, leading to a more stable and potent interaction.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the data in this guide. These protocols are designed to be self-validating by including appropriate controls.

JAK2 Enzymatic Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure direct kinase-tracer binding competition.

Principle: A europium (Eu)-labeled anti-tag antibody binds to a tagged kinase, and a fluorescent tracer binds to the ATP pocket. When in close proximity, excitation of the Eu donor results in energy transfer to the tracer acceptor, emitting a signal. Inhibitors that bind to the ATP pocket displace the tracer, disrupting FRET and decreasing the signal.

TR_FRET_Workflow cluster_assay TR-FRET Assay Principle cluster_no_inhib cluster_inhib No_Inhibitor No Inhibitor (High FRET) Kinase_Eu Eu-Ab-Kinase No_Inhibitor->Kinase_Eu Tracer AlexaFluor-Tracer No_Inhibitor->Tracer Inhibitor_Present Inhibitor Present (Low FRET) Kinase_Eu2 Eu-Ab-Kinase Inhibitor_Present->Kinase_Eu2 Tracer2 AlexaFluor-Tracer Inhibitor_Present->Tracer2 Inhibitor Inhibitor Inhibitor_Present->Inhibitor Kinase_Eu->Tracer Binding -> FRET Inhibitor->Kinase_Eu2 Displaces Tracer Start Start: Prepare Reagents Dispense Dispense Analogs (11-point titration) Start->Dispense Add_Kinase Add JAK2-GST & Eu-anti-GST Ab (Incubate 60 min) Dispense->Add_Kinase Add_Tracer Add Alexa Fluor™ Tracer (Incubate 60 min) Add_Kinase->Add_Tracer Read Read Plate on TR-FRET Reader (Ex: 340nm, Em: 615nm & 665nm) Add_Tracer->Read Analyze Calculate Emission Ratio (665/615) & Plot Dose-Response Curve to get IC₅₀ Read->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Create an 11-point, 3-fold serial dilution of each analog in DMSO, starting from a 100 µM stock concentration.

  • Assay Plate Preparation: Dispense 2 µL of each compound dilution into a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for maximum signal and "no kinase" controls for background.

  • Kinase/Antibody Mixture: Prepare a working solution of recombinant GST-tagged JAK2 kinase and Eu-labeled anti-GST antibody in kinase buffer. Add 8 µL of this mixture to each well.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for antibody-kinase binding.

  • Tracer Addition: Prepare a working solution of the Alexa Fluor™-labeled kinase tracer. Add 10 µL to each well.

  • Second Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate using a TR-FRET enabled plate reader (e.g., Tecan Spark® or similar). Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the "no inhibitor" (100% activity) and "no kinase" (0% activity) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (Growth Inhibition - GI₅₀) Assay

This protocol uses a luminescent cell viability assay to measure the effect of the inhibitors on the proliferation of a JAK2-dependent cell line.

Principle: The assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells. The amount of light produced in the resulting reaction is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed HEL 92.1.7 cells in a 96-well, white, clear-bottom plate at a density of 10,000 cells per well in 90 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a 10-point serial dilution of each analog in culture medium. Add 10 µL of each dilution to the appropriate wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Reagent Preparation & Addition: Equilibrate the assay plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature (~30 minutes). Add 100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot the normalized percent viability versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion and Future Directions

The comparative analysis demonstrates a clear structure-activity relationship (SAR) for the pyrimidine-carbonitrile scaffold against JAK2. The introduction of specific chemical moieties targeting distinct pockets within the kinase active site can significantly enhance both biochemical and cellular potency. Analog C, with its trifluoromethyl group, proved most effective in these in vitro models by likely exploiting a hydrophobic pocket, a common strategy for improving kinase inhibitor affinity.

These findings provide a strong rationale for further development. Next steps should include:

  • Kinase Selectivity Profiling: Assessing the inhibitors against a broad panel of kinases to determine their selectivity profile and potential off-target effects.

  • In Vitro ADME Profiling: Evaluating properties such as metabolic stability in liver microsomes and plasma protein binding to predict in vivo behavior.

  • Target Engagement Assays: Confirming that the compounds engage JAK2 within the cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA).

By systematically building upon this foundational in vitro data, promising lead candidates can be identified and advanced toward more complex preclinical models.

References

  • Discovery of Ruxolitinib (INCB018424). Journal of Medicinal Chemistry. (Note: While not directly cited for data, this represents the class of JAK inhibitors). [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (CAS No. 2137719-74-3).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride (CAS No. 2137719-74-3). As a specialized laboratory chemical intended for research use only, its handling and disposal demand a rigorous adherence to safety protocols and environmental regulations to protect personnel and ecosystems.[1] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible laboratory management.

Core Principles: Hazard Assessment and Regulatory Compliance

Understanding the inherent risks of a compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, we can infer its hazard profile from its structural components—a pyrimidine ring, a nitrile group, and a hydrochloride salt—and from data on analogous compounds.

Inferred Hazard Profile:

  • Toxicity: Like many nitrile-containing and pyrimidine-based compounds, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: It is prudent to assume the compound is a skin and eye irritant.[2][3][4]

  • Reactivity: Nitriles can react with strong acids or bases, potentially producing heat or toxic fumes.[5] As a hydrochloride salt, it is acidic and should be segregated from strong bases.

  • Decomposition: Hazardous decomposition products upon combustion likely include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[6]

The Regulatory Imperative: The disposal of pharmaceutical and research chemicals is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[7][8] A critical mandate from the EPA's "Management Standards for Hazardous Waste Pharmaceuticals," effective since 2019, is the complete prohibition of sewering (i.e., flushing) hazardous pharmaceutical waste. [8][9] This is because wastewater treatment facilities are not equipped to filter out these complex molecules, leading to their release into the environment.

Standard Operating Protocol for Disposal

This protocol outlines the necessary steps from the moment the chemical is designated as waste to its final removal by a certified disposal partner.

Step 1: Immediate Segregation and Waste Characterization

As soon as 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride is designated for disposal, it must be managed as hazardous waste.

  • Action: Immediately segregate the waste container from other chemical waste streams. Pay special attention to keeping it separate from strong acids, strong bases, and powerful oxidizing agents to prevent unintended reactions.[5][10]

  • Causality: Segregation is a cornerstone of laboratory safety. It prevents the accidental mixing of incompatible chemicals, which could lead to exothermic reactions, container pressurization, or the generation of toxic gases.

Step 2: Proper Containerization and Labeling

The integrity of the waste containment system is paramount.

  • Action: Ensure the waste is stored in a chemically compatible container with a tightly sealing cap. Often, the best choice is the original manufacturer's container.[10] The container must be clearly and accurately labeled.

  • Labeling Requirements:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride." Avoid using abbreviations or chemical formulas.[10]

    • The date when the container was first designated as waste (accumulation start date).

    • The specific lab or research group of origin.

  • Causality: Proper labeling ensures that everyone who handles the container, from lab personnel to disposal technicians, is aware of its contents and associated hazards, ensuring safe handling throughout the disposal chain.[11]

Step 3: Secure Storage Pending Disposal

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Action: Place the sealed and labeled waste container in a secondary containment bin to mitigate risks from potential leaks. Store it in a cool, dry, and well-ventilated area away from heat sources or direct sunlight.[12]

  • Causality: Secondary containment provides a crucial failsafe, ensuring that any breach of the primary container does not result in a chemical spill into the environment or workplace.

Step 4: Professional Waste Removal

The final and only acceptable disposal method for this compound is through a licensed and certified hazardous waste management company.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup. They will coordinate with a vendor specializing in pharmaceutical and chemical waste. You must provide the vendor with all available safety information, including the SDS of related compounds if a specific one is unavailable.[11]

  • Causality: Professional disposal contractors have the equipment and expertise to transport and destroy chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration. This method ensures the complete destruction of the molecule, preventing its release into the ecosystem.

Emergency Procedures: Spills and Decontamination

Accidents can happen, and a clear plan is essential for a safe and effective response.

Small Spill Cleanup:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, chemical safety goggles, and a lab coat.

  • Contain Dust: If the spill involves solid material, gently dampen it with a small amount of water or an inert absorbent material like sand to prevent dust from becoming airborne.[13] Do not use a dry sweeping method.

  • Collect Waste: Carefully sweep or wipe up the contained material and place it into a new, designated hazardous waste container.

  • Decontaminate: Wash the spill area with a soap and water solution.[13]

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, wipes, absorbent pads) must be placed in the hazardous waste container along with the spilled chemical.

Empty Container Management: An empty container that held this compound must still be treated as hazardous waste unless properly decontaminated.

  • Best Practice: Triple-rinse the empty container with a suitable solvent (e.g., water or methanol) that can dissolve the residue.[10][14]

  • Crucial Step: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[10][14]

  • Final Disposal: Only after this triple-rinse procedure and the complete defacing of the original label can the container be considered for disposal as non-hazardous laboratory glass or plastic trash.[14]

Data Summary and Workflow

For quick reference, the key operational parameters are summarized below.

ParameterGuidelineRationale & Reference
Hazard Characterization Treat as Hazardous Waste. Potential skin/eye irritant, harmful if swallowed/inhaled.Based on data for analogous pyrimidine and nitrile compounds.[2][4]
Primary Disposal Method High-temperature incineration by a licensed hazardous waste disposal facility.Ensures complete chemical destruction and full regulatory compliance.[2][11]
Sewer Disposal Strictly Prohibited. Mandated by the EPA "Management Standards for Hazardous Waste Pharmaceuticals."[8][9]
Required PPE Nitrile gloves, chemical safety goggles with side shields, and a laboratory coat.To prevent skin and eye exposure to a potentially irritating compound.[4][12]
Chemical Incompatibilities Segregate from strong oxidizing agents, strong acids, and strong bases.To prevent hazardous exothermic reactions and the release of toxic gases.[3][5]
Spill Containment Gently dampen solid material before sweeping it into a labeled waste container.To minimize the generation of airborne dust and ensure safe collection for disposal.[11][13]
Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride waste.

DisposalWorkflow start Generation of 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste - Isolate from incompatible chemicals - Use a dedicated, compatible container ppe->segregate label_node Step 3: Label Waste Container - 'Hazardous Waste' - Full Chemical Name - Accumulation Start Date segregate->label_node storage Step 4: Store Securely - In a designated satellite accumulation area - Use secondary containment label_node->storage disposal Step 5: Professional Disposal - Contact EHS to arrange pickup - Provide Safety Data Sheet (SDS) storage->disposal end Waste Manifested & Removed for Compliant Disposal (Incineration) disposal->end

Disposal workflow for 6-(Methylamino)pyrimidine-4-carbonitrile hydrochloride.

References

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Sources

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